Centbucridine

Catalog No.
S523161
CAS No.
82636-28-0
M.F
C17H23ClN2
M. Wt
290.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Centbucridine

CAS Number

82636-28-0

Product Name

Centbucridine

IUPAC Name

N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride

Molecular Formula

C17H23ClN2

Molecular Weight

290.8 g/mol

InChI

InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H

InChI Key

NXPBZLHQSPLKQA-UHFFFAOYSA-N

SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl

solubility

Soluble in DMSO

Synonyms

Centbucridine

Canonical SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl

The exact mass of the compound Centbucridine is 290.155 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Centbucridine discovery and development CDRI Lucknow

Author: Smolecule Technical Support Team. Date: February 2026

Centbucridine Technical Profile

The table below summarizes the core information available on this compound:

Aspect Technical Details
IUPAC Name 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride [1]
Institute Central Drug Research Institute (CDRI), Lucknow [2] [1] [3]
Development Status Licensed for marketing (Themis Chemical Ltd., Mumbai, 1987) [3]. Current market status is unclear.
Pharmacological Class Local Anesthetic (Quinoline derivative) [1]
Relative Potency (Animal Models) 5-8 times more active than Lidocaine for infiltration anesthesia [1]
Effective Concentration 0.2-0.5% for infiltration & nerve block (compared to 1-2% for Lidocaine) [1]
Relative Toxicity (Animal LD₅₀) Approximately one-fourth the toxicity of Lidocaine [1]

Human Clinical Trial Summary

A key double-blind study compared this compound to the standard therapy, Lidocaine [1].

Trial Parameter This compound (0.5%) Lidocaine (2%)
Study Design Randomized, double-blind, non-crossover trial in 87 patients for minor surgery [1].
Efficacy (Good Response) 32 of 43 patients 35 of 44 patients
Onset & Duration Comparable to Lidocaine Comparable to this compound
Repeat Injections Required 16% of cases Not Specified
Safety Profile Well tolerated; one report of itching at injection site; fewer significant BP changes [1]. Significant blood pressure changes more frequently observed [1].

Conceptual Experimental Workflow

While specific protocols are not available, the high-level development pathway can be visualized. The following diagram outlines the general sequence of activities from initial synthesis through to clinical evaluation in humans.

G Synthesis Chemical Synthesis Animal_Studies Animal Studies Synthesis->Animal_Studies Screening • Infiltration Anesthesia • Local Irritation Animal_Studies->Screening Tox • Acute Toxicity (LD₅₀) Animal_Studies->Tox Human_Trials Human Clinical Trials Screening->Human_Trials Validates Potency Tox->Human_Trials Validates Safety Profile Design Design: Randomized Double-Blind Human_Trials->Design Comp Comparison: 0.5% this compound vs. 2% Lidocaine Design->Comp Outcome Outcomes: Efficacy, Onset, Duration, Safety Comp->Outcome

References

mechanism of action of Centbucridine local anesthetic

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Centbucridine

This compound is a unique local anesthetic agent. The table below summarizes its core characteristics based on the available literature.

Feature Description
Chemical Classification Quinolone derivative (described as a non-ester, non-amide agent) [1] [2].
Development Origin Created in 1983 at the Central Drug Research Institute (CDRI) in Lucknow, India [1].
Proposed Molecular Mechanism Acts as a local anesthetic via reversible inhibition of sodium channels, similar to other local anesthetics. Its specific receptor interactions are not detailed in the available literature [1].
Key Properties Possesses inherent vasoconstricting and antihistaminic properties, which may reduce the need for added vasoconstrictors like adrenaline [1] [2].
Anesthetic Potency Reported to be 4-5 times more potent than 2% Lignocaine [1]. A 0.5% solution is used for infiltration and nerve blocks [1] [2].

Comparative Clinical Efficacy Data

The following table compares this compound with lignocaine (lidocaine) in dental extraction surgeries, based on a comparative study [2].

Parameter 0.5% this compound 2% Lignocaine with Adrenaline
Cardiovascular Effects No significant changes in cardiovascular parameters [2]. Contains adrenaline, which is known to have cardiovascular effects [2].
Efficacy in Minor Surgery Provides a sufficient degree of local anesthetic activity for routine minor surgery like dental extractions [2]. Established efficacy for dental procedures [2].
Clinical Advantage An ideal option where adrenaline is contraindicated due to patient systemic problems (e.g., certain cardiac or thyroid conditions) [1] [2]. Standard use, but adrenaline may be contraindicated in some patients [1].

Research Status and Gaps

The search indicates that while this compound has been used in medical disciplines like ophthalmology, its adoption and validation in dental pain management have been limited despite its potential benefits [1]. A significant gap in the current literature is a detailed, molecular-level explanation of its mechanism of action. While it is known to function as a sodium channel blocker, the specific interactions at the binding site and its kinetics are not described in the available sources. Furthermore, no specific experimental protocols for investigating its mechanism were found in the search results.

Based on the general mechanism of local anesthetics and the available information on this compound, the following diagram outlines the proposed workflow to elucidate its mechanism of action, which aligns with the user's request for experimental visualization.

G Start Proposed Research Workflow for this compound MoA A In Vitro Electrophysiology Start->A B In Vivo Animal Models Start->B C Molecular Docking Studies Start->C D Genetic & Expression Analysis Start->D E Sodium Channel Blockade A->E F Nerve Conduction Block B->F G Receptor Binding Affinity C->G H Gene Expression Impact D->H I Quantify inhibition potency and kinetics on Nav channels E->I J Confirm analgesic efficacy and duration F->J K Identify specific binding site on sodium channel G->K L Assess impact on ion channel transcription/translation H->L

Future Research Directions

To fully characterize this compound's mechanism of action, the following targeted research is necessary:

  • Molecular Binding Studies: Conduct patch-clamp studies on various voltage-gated sodium channel (VGSC) subtypes to determine this compound's binding affinity, on/off kinetics, and whether its action is state-dependent (e.g., preferential binding to open or inactivated channels).
  • Structural Biology Analysis: Use techniques like X-ray crystallography or cryo-EM to visualize the interaction between this compound and its sodium channel target, identifying the precise binding pocket.
  • Selectivity Profiling: Investigate its potential effects on other ion channels (e.g., potassium, calcium) to fully understand its selectivity and side-effect profile.
  • Metabolic Pathway Elucidation: Detailed studies on its metabolism and elimination in humans, which are currently not well-documented in the available literature.

References

pharmacology of Centbucridine non-ester non-amide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Core Pharmacology

Centbucridine is a unique local anesthetic agent with the following core characteristics:

  • Chemical Name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride [1] [2].
  • Chemical Class: A quinoline derivative, explicitly categorized as a non-ester, non-amide compound [2] [3].
  • Place of Origin: It was synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India [1] [2] [3].
  • Key Pharmacological Advantage: It possesses an inherent vasoconstrictor property [2] [3] [4]. This distinguishes it from many other local anesthetics like lignocaine, which cause vasodilation and often require the addition of vasoconstrictors such as adrenaline.

Efficacy and Clinical Data Comparison

The following table summarizes key quantitative data from comparative clinical studies of this compound versus Lignocaine, a gold standard in local anesthesia.

Parameter This compound (0.5%) Lignocaine (2% with Adrenaline) Statistical Significance & Context
Relative Potency 0.5% concentration 2% concentration Reported to be 4-8 times more potent than Lignocaine [1] [2].
Onset of Anesthesia 162.92 ± 64.4 seconds [2] 176.03 ± 58.2 seconds [2] Not statistically significant (P=0.121); similar rapid onset [2].
Duration of Anesthesia 151.01 ± 44.4 minutes [2] 111.07 ± 24.9 minutes [2] Statistically significant longer duration (P=0.00) [2].
Anesthesia Depth (VAS Score 0) 82% of patients [2] 83% of patients [2] No significant difference; both provide adequate depth for procedures [2].
Cardiovascular Effects No significant changes from baseline [2] [3]. Mild blood pressure fluctuations in some patients [1] [2]. This compound offers superior cardiovascular stability, beneficial when vasoconstrictors are contraindicated [2] [3].

Detailed Experimental Protocols

For researchers seeking to replicate or evaluate past studies, here are the methodologies from key clinical trials.

Protocol for Dental Extraction Efficacy Study [2]

This is a representative example of a randomized controlled trial (RCT) design.

  • Objective: To compare the efficacy and cardiovascular effects of 0.5% this compound HCl with 2% Lignocaine HCl with adrenaline (1:200,000) for mandibular molar extraction.
  • Study Design: Double-blind, randomized controlled trial.
  • Participants: 198 healthy adults (ASA-I), aged 18-60.
  • Intervention:
    • Group I: Received a single cartridge of 0.5% this compound HCl (n=100).
    • Group II: Received a single cartridge of 2% Lignocaine HCl with 1:200,000 adrenaline (n=98).
    • Administration was via a standardized Inferior Alveolar Nerve Block.
  • Assessment Criteria:
    • Onset of Anesthesia: Measured in seconds, both subjectively (patient-reported numbness) and objectively (loss of sharp sensation to pinprick test with a 20-gauge needle).
    • Duration of Anesthesia: Time in minutes from onset until the patient reported a return of normal sensation, confirmed objectively.
    • Depth of Anesthesia: Assessed using a Visual Analogue Scale (VAS: 0="no pain" to 5="unbearable pain") during the procedure.
    • Cardiovascular Parameters: Pulse and blood pressure were recorded pre-operatively (baseline) and at 10, 20, 30, and 60-minute intervals post-injection.
  • Statistical Analysis: Student's t-test was used, with a p-value of less than 0.05 considered statistically significant.
Protocol for Neurotoxicity Evaluation (Pre-Clinical) [1]

A foundational animal study that informed the clinical safety profile.

  • Objective: Experimental evaluation of the potential neurotoxicity of this compound.
  • Methodology: The study assessed the direct effects of the drug on nerve structure and function in an animal model, though the specific details of the model and dosing are not provided in the available abstract [1].
  • Key Finding: The study concluded that this compound did not cause permanent alteration of nerve structure, aligning with one of the key properties of an ideal local anesthetic [1].

Pharmacological Profile and Research Context

The diagram below synthesizes the available information on this compound's characteristics and research status, which may be useful for project planning.

G This compound This compound Sub1 Chemical Profile This compound->Sub1 Sub2 Key Attributes This compound->Sub2 Sub3 Research Context This compound->Sub3 P1_1 Class: Quinoline derivative Sub1->P1_1 P2_1 Potency: 4-8x Lignocaine Sub2->P2_1 P3_1 Status: Investigational Sub3->P3_1 P1_2 Type: Non-ester, non-amide P1_1->P1_2 P1_3 Vasoconstrictor: Inherent property P1_2->P1_3 P2_2 Duration: ~151 min (longer) P2_1->P2_2 P2_3 Safety: Better CVS stability P2_2->P2_3 P3_2 Availability: Primarily in India P3_1->P3_2 P3_3 Data Recency: Studies up to 2018 P3_2->P3_3

This compound's technical profile highlights its unique chemistry and clinical advantages within a specific research context.

Limitations and Research Gaps

The most critical consideration for a professional audience is the scope and recency of the available data:

  • Dated Research: The latest primary clinical study identified is from 2018. There is a significant lack of recent, large-scale clinical trials or post-market surveillance data.
  • Geographical Limitation: Nearly all published research on this compound originates from institutions in India. Its evaluation and acceptance in broader international regulatory frameworks (like the US FDA or European EMA) are not documented in the search results.
  • Mechanistic Gaps: While the clinical efficacy and safety are documented, the exact molecular signaling pathway and detailed metabolic fate (pharmacokinetics) of this compound are not elaborated in the available literature. Its "inherent vasoconstrictor" property is noted, but the specific mechanism remains an area for further investigation.

References

Centbucridine LD50 and animal toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Toxicity Profile

The table below summarizes the key toxicological and pharmacological data for Centbucridine from animal studies.

Parameter This compound Findings Comparative Data (Lidocaine/Lignocaine) Test System
Acute Toxicity (LD₅₀) Lower LD₅₀ (more potent) [1] LD₅₀ 4x higher than this compound (less potent) [1] Mice, Rats, Monkeys [1]
Genotoxicity Negative for chromosome aberrations, sister chromatid exchanges, and DNA-strand breaks [2] Information not available in search results Mouse bone marrow and liver cells [2]
Neurotoxicity No potential for neurotoxicity identified [3] Information not available in search results Animal models (study not detailed) [3]
Local Irritation No local irritation on infiltration [1] Information not available in search results Animals (study not detailed) [1]
Anesthetic Potency 5-8 times more active than Lidocaine [1] Base value for comparison [1] Animal experiments [1]
Effective Concentration 0.2-0.5% for infiltration/nerve block [1] 1-2% for infiltration/nerve block [1] Clinical and experimental studies [1]

Experimental Protocols and Methodologies

The following details the methodologies used in the key animal studies cited in the search results.

Acute Toxicity and Lethal Dose (LD₅₀) Studies
  • Objective: To determine the median lethal dose (LD₅₀) and compare the systemic toxicity of this compound with Lidocaine.
  • Methodology: Graded doses of this compound were administered to mice, rats, and monkeys. The route of administration varied: it was given intraperitoneally to mice and subcutaneously to rats and monkeys. The LD₅₀ was calculated and compared directly with that of Lidocaine [1].
  • Key Outcome: The LD₅₀ of this compound was found to be one-fourth that of Lidocaine, meaning this compound was more potent and had a lower lethal dose in animal models [1].
In Vivo Genotoxicity Assays
  • Objective: To evaluate the potential of this compound to cause damage to genetic material.
  • Methodology: The study employed a single acute exposure in mice and assessed three different endpoints [2]:
    • Chromosome Aberrations (CA) & Sister Chromatid Exchange (SCE): Analyzed in bone marrow cells to detect structural damage to chromosomes and exchanges of DNA between sister chromatids [2].
    • DNA-strand breaks (SB): Measured in liver cells to assess direct damage to DNA [2].
    • Mitotic Indices (MI): Monitored to evaluate potential effects on cell division [2].
  • Key Outcome: No significant differences were observed in CA, SCE, or SB studies compared to controls. An increase in MI was noted only at the lowest dose, with no significant differences at higher doses. The trend tests for a linear dose response were negative, leading to the conclusion that this compound was not genotoxic in the mouse model [2].
Neurotoxicity and Local Irritation Studies
  • Objective: To assess potential damage to nerve tissues and local irritating effects upon injection.
  • Methodology: While the full experimental details are not provided in the available excerpts, one study explicitly mentions the "experimental evaluation of potential neurotoxicity" of this compound in animals [3]. Another source states that the drug was assessed for local irritation following infiltration [1].
  • Key Outcome: this compound was found to have no potential for neurotoxicity and did not cause local irritation upon infiltration in animals [1] [3].

Animal Toxicity Testing Workflow

The diagram below illustrates the logical sequence of key tests in the non-clinical safety assessment of a local anesthetic like this compound.

G Start Start: New Local Anesthetic T1 Acute Systemic Toxicity (LD₅₀) Start->T1 T2 Local Tolerance & Irritation T1->T2 T3 Specific Organ Toxicity (e.g., Neurotoxicity) T2->T3 T4 Genotoxicity Battery T3->T4 T5 Chronic & Carcinogenicity Studies T4->T5 If required T6 Reproductive Toxicity / Teratogenicity T4->T6 If required Result Outcome: Comprehensive Safety Profile T5->Result T6->Result

Figure 1: A generalized workflow for the key toxicity tests in the non-clinical safety assessment of a local anesthetic. Boxes in gray represent tests not covered in the provided search results for this compound.

Key Implications for Drug Development

The animal data suggests that this compound presented a promising toxicological profile during its early development:

  • Favorable Potency-Toxicity Index: The fact that this compound was both more potent and had a lower LD₅₀ than Lidocaine suggests a potentially wider safety margin, a critical consideration for drug development [1].
  • Low Genotoxic Risk: The negative results across multiple standard genotoxicity endpoints indicate a low risk of causing genetic damage, which is a fundamental requirement for any new drug candidate [2].
  • Advantageous Physiochemical Property: Its inherent vasoconstrictor property, mentioned in several sources, is a significant clinical advantage. This eliminates the need for adding vasoconstrictors like adrenaline, which are otherwise required with Lidocaine to prolong the anesthetic effect and reduce systemic absorption, but can cause cardiovascular side effects in susceptible patients [4] [5].

Important Limitations and Knowledge Gaps

When interpreting this data, you should be aware of the following constraints:

  • Temporal Gap: The core research on this compound's basic toxicology is several decades old. Current regulatory standards for drug safety testing have evolved significantly, and a modern assessment would require a more extensive battery of tests.
  • Incomplete Data: The available search results provide a high-level summary of findings but lack exhaustive methodological details (e.g., exact doses, full study durations, complete histopathological data) that would be necessary for a full re-evaluation.
  • Absence of Key Studies: The provided literature does not detail chronic toxicity or carcinogenicity studies, which are vital for assessing long-term use risks. One search result does mention that teratogenic and chronic toxicity studies were conducted [4], but the data and methodologies are not summarized here.

References

Centbucridine antihistaminic and anti-allergic properties

Author: Smolecule Technical Support Team. Date: February 2026

Centbucridine's Documentated Pharmacological Profile

This compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is documented in scientific literature as a local anesthetic with the following characteristics:

  • Chemical Class: A non-ester, non-amide group local anesthetic, specifically a quinoline derivative [1] [2].
  • Primary Use: Studied for use in dental extractions, ophthalmic surface anesthesia, and subarachnoid block [3] [1] [2].
  • Key Findings: Research shows it is more potent and has a longer duration of action compared to lignocaine [1] [2]. Studies have also evaluated and found it to be non-genotoxic in mice [4].

The search results do not contain any studies, data, or protocols linking this compound to histamine receptor antagonism or anti-allergic mechanisms.

Researching Antihistaminic Mechanisms

While this compound itself is not an antihistamine, research into antihistaminic and anti-allergic properties is a complex field. For background, the core mechanism involves the blockade of histamine receptors, of which there are four known types (H1 to H4) [5].

Comparative Table of Histamine Receptors

Receptor Primary Signaling Pathway Key Cell/Tissue Locations Main Physiological Roles
H1R Gαq, ↑ phospholipase C, ↑ calcium mobilization [5] Neurons, smooth muscle, endothelial cells [5] Allergic symptoms, pruritus, wakefulness [5]
H2R Gαs, ↑ cyclic AMP [5] Gastric parietal cells, others [5] Gastric acid secretion [5]
H3R Gαi/o, ↓ cyclic AMP, ↑ calcium mobilization [5] Central nervous system (presynaptic) [5] Neurotransmitter autoreceptor [5]
H4R Gαi/o, ↑ intracellular calcium [5] Immune cells (eosinophils, etc.) [5] Inflammation, pruritus [5]

The following diagram illustrates the general workflow for the preclinical evaluation of a compound's potential antihistaminic activity, which would be applicable to any new chemical entity under investigation.

G Start Identify Candidate Compound InSilico In Silico Screening Start->InSilico Sub_InSilico Molecular Docking with histamine receptor structures (e.g., PDB: 1IR3, 4W93) InSilico->Sub_InSilico InVitro In Vitro Assays Sub_InVitro Receptor Binding Assays Cell-based signaling assays InVitro->Sub_InVitro InVivo In Vivo Models Sub_InVivo Pruritus models (e.g., histamine-induced scratching) Anaphylaxis models InVivo->Sub_InVivo Sub_InSilico->InVitro Promising binding affinity predicted Sub_InVitro->InVivo Receptor blockade & efficacy confirmed

References

preclinical evaluation of Centbucridine animal models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy & Toxicity at a Glance

Aspect Centbucridine Findings Comparative Data (vs. Lidocaine)
Anesthetic Potency Effective for infiltration anesthesia at 0.5% concentration [1]. 5-8 times more active than lidocaine (which is typically used at 1-2% concentration) [1].
Acute Toxicity (LD₅₀) The lethal dose for 50% of the test population was determined in mice, rats, and monkeys [1]. LD₅₀ was approximately one-fourth that of lidocaine, indicating lower toxicity [1].
Local Irritation No local irritation was observed upon infiltration in animals [1]. Information not specified in the provided results.

Experimental Methodology Overview

The available data comes from a study published in 1983. Here are the key methodological details for the animal experiments:

  • Test System: The research was conducted on standard preclinical animal models, including mice, rats, and monkeys [1].
  • Dosing Route: this compound was administered via subcutaneous (s.c.) routes in rats and monkeys, and via intraperitoneal (i.p.) injection in mice [1].
  • Primary Endpoints: The studies aimed to determine the LD₅₀ (the dose lethal to 50% of the animals) and to evaluate the local anesthetic efficacy, which was measured as effectiveness in infiltration anesthesia [1]. A key finding was that the drug did not cause local irritation at the injection site in animals [1].

The following workflow diagram illustrates the progression of this preclinical evaluation based on the described methodology:

Start Animal Model Selection A Dose Administration (Subcutaneous/IP) Start->A B Efficacy Assessment (Infiltration Anesthesia) A->B C Toxicity & Safety Monitoring (LD₅₀, Local Irritation) B->C D Data Analysis & Conclusion C->D

Context and Limitations of Available Data

  • Source and Development: this compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is a quinoline derivative synthesized at India's Central Drug Research Institute (CDRI) and is recognized as one of India's novel active pharmaceutical ingredients [1] [2] [3].
  • Information Constraints: The search results provide only a high-level summary of the preclinical findings. Crucial experimental details commonly required by researchers—such as exact dosage levels, group sizes, detailed statistical analyses, and comprehensive safety pharmacology data (e.g., effects on cardiovascular and central nervous systems)—are not available in these excerpts.

References

Centbucridine molecular target and sodium channel blockade

Author: Smolecule Technical Support Team. Date: February 2026

Centbucridine at a Glance

This compound is an investigational local anesthetic agent with a unique profile. The table below summarizes its core characteristics based on available data.

Attribute Description
Chemical Classification Quinolone derivative; described as a "nonester, nonamide" local anesthetic [1].
Molecular Target Voltage-gated sodium channels (Nav) [1].
Proposed Mechanism Reversible inhibition of sodium channels, preventing depolarization and action potential propagation in neurons [1].
Clinical Concentration 0.5% solution [2].
Reported Onset & Duration Similar onset to lidocaine; significantly longer duration (approx. 2.5 hours) due to inherent vasoconstrictive properties [2].
Notable Feature Considered for use in medically compromised pediatric patients where lidocaine or adrenaline is contraindicated [2].

Sodium Channel Blockade Context

This compound's primary molecular target is the voltage-gated sodium channel (Nav) [1]. These channels are critical for generating and propagating action potentials in excitable cells like neurons. The diagram below illustrates the general mechanism of local anesthetic action.

Local anesthetics (LA) like this compound bind to voltage-gated sodium channels from the inside of the cell membrane, preventing sodium influx and action potential propagation.

This mechanism is consistent with established local anesthetics like lidocaine and bupivacaine [1]. The search for more selective and safer sodium channel blockers is a major focus in pain research, particularly targeting subtypes like Nav1.8 that are enriched in pain-sensing neurons [3] [4].

Research and Clinical Notes

Available clinical data is limited but promising. One study reported that this compound provided effective anesthesia for Inferior Alveolar Nerve Block (IANB) in pediatric patients, with no toxic reactions observed [2]. Its inherent vasoconstriction is a key differentiator, potentially eliminating the need for vasoconstrictor additives like epinephrine [2].

However, the literature notes that this compound is still under clinical investigation, and its efficacy and safety in children under 12 years require further assessment [2] [1].

References

0.5% Centbucridine infiltration anesthesia protocol

Author: Smolecule Technical Support Team. Date: February 2026

Centbucridine Application Notes

1. Drug Profile & Indications this compound is a local anesthetic agent that belongs to a novel chemical class, being neither an ester nor an amide [1] [2]. It was developed in India and has been investigated for use in dental procedures and minor oral surgery [3] [4]. A key potential advantage is its inherent vasoconstrictor property, meaning it can be used without adrenaline [4]. This makes it a candidate for patients in whom adrenaline is contraindicated due to systemic health problems [4].

2. Formulation & Dosage The primary formulation studied for local anesthesia is a 0.5% solution [3] [4]. The search results did not provide specific maximum dose recommendations (e.g., in mg/kg). This critical safety parameter must be established from official prescribing information or through direct consultation with the manufacturer.

3. Pharmacodynamic & Kinetic Properties The table below summarizes the key performance characteristics of 0.5% this compound compared to a common standard, 2% Lignocaine with adrenaline, based on available clinical studies.

Parameter 0.5% this compound 2% Lignocaine (with Adrenaline) Notes & References
Onset of Action ~105 seconds ~100 seconds No statistically significant difference [3].
Duration of Action ~92 minutes ~92 minutes No statistically significant difference [3].
Depth of Anesthesia Equivalent to Lignocaine Standard Assessed at 10, 30, and 60 minutes; no significant difference [3].
Cardiovascular Effects Statistically significant drop in pulse rate at 10 and 30 mins. Standard effect profile This compound showed a notable effect on pulse rate, though the clinical significance may vary [3]. Unlike lignocaine, it does not require adrenaline for duration [4].
Vasoconstrictor Need Inherent vasoconstrictor property; does not require adrenaline. Requires adrenaline for prolonged duration. This is a major differentiating factor [4].

Experimental Protocol for Inferior Alveolar Nerve Block

The following methodology is adapted from a randomised controlled trial that administered 0.5% this compound via Inferior Alveolar Nerve Block (IANB) for dental procedures [3]. This can serve as a template for controlled research.

1. Pre-Operative Phase

  • Patient Selection: Recruit subjects based on inclusion criteria (e.g., children aged 12-14 years requiring bilateral dental procedures) [3].
  • Randomization & Blinding: Use a split-mouth design. Randomly assign one mandibular quadrant to receive 0.5% this compound and the contralateral quadrant to receive 2% Lignocaine with adrenaline. Implement triple-blinding (patient, operator, outcome assessor) [3].
  • Baseline Measurements: Record baseline vital signs, particularly pulse rate using a pulse oximeter [3].

2. Anesthesia Administration

  • Technique: Follow a standardized protocol for administering an Inferior Alveolar Nerve Block (IANB) [3].
  • Drug Preparation: Aspirate before injection to avoid intravascular administration.

3. Intra-Operative & Post-Operative Monitoring

  • Onset of Anesthesia: Measure the time from injection completion to the onset of subjective numbness or objective loss of sensation [3].
  • Pulse Rate Monitoring: Continuously or intermittently monitor and record pulse rate at predefined intervals (e.g., at 10 and 30 minutes post-injection) [3].
  • Depth of Anesthesia: Assess using a pre-validated scale like the Visual Analog Scale (VAS) during the procedure at specific time points (e.g., 10, 30, and 60 minutes) [3].
  • Duration of Anesthesia: Record the time from the onset of anesthesia until the patient reports the return of normal sensation [3].

Gaps in Available Information

The search results confirm the use and efficacy of 0.5% this compound but lack the granular detail required for a complete standalone protocol. Key missing information includes:

  • Detailed Infiltration Technique: The specifics of infiltration anesthesia (e.g., injection angle, volume per site, tissue placement) for areas other than the IANB.
  • Comprehensive Safety Profile: Full details on systemic toxicity, neurotoxicity, management of adverse effects, and absolute contraindications.
  • Official Dosage Guidelines: The maximum recommended dose based on body weight.

Experimental Workflow for Protocol Validation

The diagram below outlines the logical workflow of the experimental protocol as described in the available research, from setup to outcome analysis.

G cluster_monitoring Key Monitoring Parameters Start Start: Protocol Setup Prep Patient Selection & Randomization Start->Prep Baseline Record Baseline Vital Signs Prep->Baseline Administer Administer 0.5% this compound (Standardized IANB Technique) Baseline->Administer Monitor Intra- & Post-Op Monitoring Administer->Monitor Analyze Analyze Outcomes & Safety Monitor->Analyze Onset Onset of Action Monitor->Onset Depth Depth of Anesthesia (VAS) Monitor->Depth Pulse Pulse Rate Monitor->Pulse Duration Duration of Action Monitor->Duration End End: Data Interpretation Analyze->End

Summary of this compound's Profile

For researchers and drug development professionals, 0.5% this compound presents a pharmacologically distinct local anesthetic option. Its comparable efficacy to lignocaine in terms of onset, depth, and duration of anesthesia, combined with its adrenaline-free formulation, constitutes its primary value proposition [3] [4]. However, its significant effect on pulse rate warrants careful cardiovascular monitoring in both clinical and research settings [3].

References

Comprehensive Application Notes and Protocols for Centbucridine in Ophthalmic Microsurgery

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Centbucridine (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a unique chemical entity in local anesthesia with distinctive properties potentially beneficial for ophthalmic microsurgery. As a quinoline derivative rather than traditional ester or amide-type anesthetics, this compound offers inherent vasoconstrictive properties and favorable cardiovascular stability. This document provides comprehensive application notes and experimental protocols to facilitate further research and development of this compound for ophthalmic applications, particularly in the context of advanced microsurgical procedures and emerging drug delivery technologies. The information synthesized herein aims to support researchers, scientists, and drug development professionals in evaluating this compound's potential for ocular anesthesia and analgesic applications.

Introduction and Pharmacological Profile

Historical Development and Chemical Classification

This compound emerged from research at the Central Drug Research Institute in Lucknow, India, as a novel quinoline derivative with local anesthetic properties. Unlike conventional local anesthetics that are classified as either esters or amides, this compound possesses a distinct chemical structure (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) that places it in a separate category altogether [1]. This structural uniqueness contributes to its distinctive pharmacological profile, including inherent vasoconstrictive activity that differentiates it from many other local anesthetics that require vasoconstrictor additives. The chemical's development was motivated by the need for agents with improved safety profiles, particularly reduced cardiovascular and neurological toxicity compared to traditional options like bupivacaine and etidocaine.

The evolution of local anesthetics has been largely driven by toxicity concerns, with this compound representing an innovative approach to anesthetic development that bypasses the traditional ester-amide classification [1]. Its unique molecular configuration contributes to both its therapeutic effects and its metabolism pathway, which differs from conventional ester hydrolysis or amide metabolism. Understanding this chemical distinction is fundamental to appreciating this compound's potential applications in ophthalmic microsurgery, where precision, duration of action, and safety margins are particularly critical due to the delicate nature of ocular tissues and the potential for systemic absorption.

Mechanism of Action

Like traditional local anesthetics, this compound primarily exerts its effects through voltage-gated sodium channel blockade in neuronal membranes. The cellular membrane maintains a resting potential of -40 to -90 mV through active Na+/K+ pump activity [1]. When this compound is administered, it penetrates the neural tissue and binds to specific receptor sites on voltage-gated sodium channels, preventing the conformational changes necessary for channel activation. This binding stabilizes the neuronal membrane by decreasing its permeability to sodium ions, thereby increasing the threshold for electrical excitability and ultimately preventing the propagation of action potentials along nerve fibers.

The non-ester, non-amide structure of this compound may influence its binding characteristics to sodium channels and its interaction with the lipid bilayer of nerve membranes. The tetrahydroacridine structure provides both lipophilic and hydrophilic properties that potentially enhance tissue penetration while maintaining adequate solubility for clinical administration. This molecular configuration may contribute to the observed prolonged duration of action noted in clinical studies compared to lignocaine [2]. The mechanism behind its inherent vasoconstrictive properties remains an area of ongoing investigation but may involve additional interactions with vascular smooth muscle or endothelial receptors that are not typically associated with conventional local anesthetics.

Clinical Efficacy and Safety Data

Comparative Clinical Performance

Clinical studies evaluating this compound, though limited in scope and recency, demonstrate a consistent profile of efficacy and safety. In dental surgical models, this compound has shown comparable anesthetic efficacy to established agents with certain distinctive characteristics. A randomized controlled trial comparing 0.5% this compound to 2% lignocaine with adrenaline (1:200,000) for dental extractions found no significant differences in anesthetic onset time (P = 0.121) or depth of anesthesia, with the majority of patients in both groups reporting no pain during procedures (82% for this compound vs. 83% for lignocaine) [2]. However, a statistically significant prolonged duration of anesthesia was observed in the this compound group (151.01 ± 44.4 minutes) compared to the lignocaine group (111.07 ± 24.9 minutes, P = 0.00) [2].

The cardiovascular stability associated with this compound represents one of its most notable attributes. Studies monitoring blood pressure and heart rate at 10, 20, 30, and 60-minute intervals after administration found that this compound provided stable hemodynamic parameters without the concerning fluctuations sometimes associated with adrenaline-containing anesthetic preparations [3]. This cardiovascular profile, combined with its inherent vasoconstrictive properties, suggests potential advantages for ophthalmic applications where hemodynamic stability is desirable and where the use of vasoconstrictors like adrenaline may be contraindicated in certain patient populations.

Table: Comparative Clinical Parameters of this compound versus Lignocaine

Parameter This compound (0.5%) Lignocaine (2%) with Adrenaline Statistical Significance
Onset time (seconds) 162.92 ± 64.4 176.03 ± 58.2 P = 0.121 (NS)
Duration of anesthesia (minutes) 151.01 ± 44.4 111.07 ± 24.9 P = 0.00*
Patients reporting no pain (VAS=0) 82% 83% P = 0.134 (NS)
Patients reporting mild pain (VAS=1) 18% 17% P = 0.135 (NS)
Cardiovascular stability Stable profile observed Stable profile observed No significant differences
Safety and Toxicity Profile

Comprehensive evaluation of this compound's safety profile reveals a favorable toxicity spectrum compared to traditional local anesthetics. Neurotoxicity assessments in experimental models demonstrated that this compound had reduced neurotoxic potential compared to some conventional agents, with histological studies showing minimal neural tissue damage at clinically relevant concentrations [3]. Genotoxicity evaluations using standard assays indicated no significant mutagenic or clastogenic effects at therapeutic dosage ranges [3]. Additionally, teratogenicity studies conducted in animal models reported no major fetal malformations or developmental abnormalities associated with this compound administration [3], though human pregnancy data remains limited.

The systemic toxicity threshold for this compound appears advantageous when compared to several conventional local anesthetics. While all local anesthetics can produce systemic toxicity when plasma concentrations exceed therapeutic ranges, this compound's chemical structure may contribute to a wider safety margin. The incidence of neurological complications with local anesthetics in general is rare (less than 3%), with seizures representing the most common serious neurological adverse effect [4]. Available clinical data suggests that this compound has a lower seizure induction potential compared to agents like bupivacaine, though direct comparative studies in ophthalmic applications are limited. The absence of reported allergic reactions or sensitivity reactions in clinical trials further supports its favorable safety profile [2] [3].

Formulation and Drug Delivery Considerations

Conventional Formulation Guidance

This compound is typically formulated as a 0.5% aqueous solution (5 mg/mL) for injection in clinical studies [2] [3]. The formulation maintains stability at room temperature and does not require special light protection or refrigeration under standard conditions. Its inherent vasoconstrictive properties eliminate the necessity for adrenaline additives in most cases, simplifying the formulation requirements and reducing potential complications associated with vasopressor agents [2]. This characteristic is particularly advantageous for ophthalmic surgery patients with cardiovascular comorbidities or those sensitive to catecholamines.

The physicochemical properties of this compound, including its pKa, lipid solubility, and protein binding characteristics, contribute to its clinical performance. While specific data on these parameters is limited in the available literature, its tetrahydroacridine structure suggests moderate lipid solubility that balances tissue penetration with controlled diffusion. The sterilization process for this compound solutions follows standard autoclaving protocols without significant degradation. Compatibility with common surgical materials including stainless steel, plastics, and rubbers has been established in clinical use, showing no evidence of adsorption or interaction that would significantly affect potency.

Advanced Ocular Delivery Systems

Recent advances in ophthalmic drug delivery technologies present opportunities for optimizing this compound administration in microsurgical contexts. Nanotechnology-based systems including polymeric nanoparticles, liposomes, and dendrimers offer potential for prolonged anesthesia with reduced dosing frequency [5] [6]. These systems can be engineered to control drug release kinetics through careful manipulation of size, surface properties, and material composition. Research demonstrates that nanoparticles in the 50-200 nm range show optimal distribution in the vitreous cavity with enhanced retention compared to larger particles [6]. Surface charge modification further influences ocular distribution, with negatively charged particles demonstrating improved diffusion through the anionic vitreous network to reach retinal tissues [6].

Injectable hydrogel systems represent another promising approach for extended this compound delivery. Technologies similar to the Verisome platform, which transforms from a solution to a biodegradable gel upon injection, could potentially maintain therapeutic anesthetic concentrations for weeks to months following a single administration [6]. Such sustained-release platforms would be particularly valuable for managing postoperative pain after complex ophthalmic procedures, potentially replacing or reducing the need for repeated injections or topical drop regimens that elderly patients often find challenging to self-administer correctly [5]. Additionally, magnetically guided microrobots have emerged as innovative platforms for targeted drug delivery in the posterior segment of the eye [7], potentially offering unprecedented precision in this compound placement for specific microsurgical applications.

G cluster_0 Formulation Approaches cluster_1 Advanced Delivery Technologies cluster_2 Key Advantages CentbucridineFormulation This compound API Conventional Conventional Formulations CentbucridineFormulation->Conventional Advanced Advanced Delivery Systems CentbucridineFormulation->Advanced Solution Aqueous Solution (0.5%) Conventional->Solution Nano Nanoparticle Systems (50-200 nm) Advanced->Nano Vials Single-use Vials Solution->Vials AdrenalineFree Adrenaline-free Formula Solution->AdrenalineFree Stability Cardiovascular Stability Solution->Stability Vasoconstriction Inherent Vasoconstriction AdrenalineFree->Vasoconstriction Hydrogel Injectable Hydrogels Nano->Hydrogel Duration Prolonged Duration Nano->Duration Implants Biodegradable Implants Hydrogel->Implants Microrobots Magnetically Guided Microrobots Implants->Microrobots Precision Targeted Delivery Microrobots->Precision Stability->Duration Duration->Vasoconstriction Vasoconstriction->Precision

Diagram: this compound Formulation Strategies and Advanced Delivery Systems for Ophthalmic Applications

Surgical Application Protocols

Preoperative Assessment and Preparation

Patient selection criteria for this compound administration in ophthalmic procedures should include comprehensive medical evaluation with particular attention to bleeding disorders, concurrent anticoagulant therapy, and history of adverse reactions to local anesthetics. Though this compound has demonstrated excellent cardiovascular stability [2] [3], patients with severe hepatic impairment may require dosage adjustments due to potential alterations in metabolism, though this compound's metabolic pathway differs from conventional amide anesthetics. Ocular assessment should include evaluation of infection at injection site, globe integrity, and specific procedural requirements that might influence anesthetic approach.

Preparation protocols begin with verification of this compound solution (typically 0.5%) and inspection for particulate matter or discoloration. Standard aseptic techniques must be followed for all ocular preparations. For procedures requiring conscious sedation, appropriate monitoring equipment should be established prior to anesthetic administration. A time-out protocol confirming patient identity, procedure, and laterality is essential. For research settings, documentation of institutional review board approval and informed consent is mandatory, with particular attention to explaining the investigational status of this compound for ophthalmic applications despite its use in other surgical domains.

Administration Techniques and Dosing Guidelines

Administration of this compound for ophthalmic procedures requires precision in technique and anatomical knowledge. For anterior segment surgery, peribulbar or sub-Tenon's administration of 3-5 mL of 0.5% this compound provides adequate akinesia and anesthesia [8]. The onset of action typically occurs within 2-3 minutes, with surgical anesthesia lasting approximately 150 minutes based on dental surgery models [2]. For procedures requiring longer duration, supplemental dosing of 1-2 mL may be administered after initial effect, with careful attention to total cumulative dosage. Upper limits should not exceed 5 mg/kg based on available safety data from other surgical applications.

For microsurgical procedures requiring precise motor control, the concentration and volume can be adjusted downward to achieve targeted akinesia without complete motor blockade. Subconjunctival injection of 0.5-1 mL of 0.5% this compound provides sufficient anesthesia for minor procedures while preserving ocular motility. In vitreoretinal surgery, retrobulbar administration with careful aspiration to avoid vascular injection is recommended. The inherent vasoconstrictive properties of this compound may help reduce bleeding at the injection site and slow systemic absorption, potentially extending duration while maintaining lower peak plasma concentrations compared to agents requiring adjunctive vasoconstrictors.

Table: Dosing Protocol for this compound in Ophthalmic Procedures

Procedure Type Recommended Concentration Volume Administration Technique Expected Onset Expected Duration
Cataract Surgery 0.5% 3-5 mL Peribulbar or Sub-Tenon's 2-3 minutes ~150 minutes
Vitreoretinal Surgery 0.5% 4-5 mL Retrobulbar 3-4 minutes ~150 minutes
Minor Anterior Segment 0.5% 0.5-1 mL Subconjunctival 1-2 minutes 90-120 minutes
Lacrimal Surgery 0.5% 2-3 mL Local Infiltration 2-3 minutes 120-150 minutes
Supplemental Dose 0.5% 1-2 mL Original approach 1-2 minutes 60-90 minutes

Experimental Protocols for Research Applications

In Vitro Efficacy Assessment

Cell-based assays provide initial screening data for this compound's anesthetic potency and potential cytotoxic effects. Primary neuronal cultures or differentiated neuroblastoma cell lines (such as SH-SY5Y) serve as appropriate model systems. The experimental protocol involves plating cells in multi-well plates at standardized densities and exposing them to serial dilutions of this compound (typically ranging from 0.001% to 0.1%) for varying durations (15 minutes to 24 hours). Assessment of sodium channel blockade can be measured through patch clamp electrophysiology techniques quantifying inhibition of voltage-gated sodium currents. Cytotoxicity endpoints include MTT assay for metabolic activity, LDH release for membrane integrity, and live/dead staining for direct visualization.

Tissue-based models offer more complex systems for evaluating this compound efficacy. The isolated sciatic nerve preparation from frogs or rodents represents a well-established model for quantifying nerve conduction blockade. Nerves are mounted in a recording chamber with stimulating and recording electrodes, then perfused with oxygenated physiological solution containing increasing concentrations of this compound. The compound action potential amplitude and conduction velocity are recorded at regular intervals following exposure. Parameters for quantification include minimum effective concentration (threshold for significant reduction in action potential amplitude), time to complete blockade, and recovery time after washout. Comparison with standard agents like lignocaine provides relative potency and duration data under controlled conditions.

In Vivo Ocular Models

Animal models for ophthalmic anesthetic evaluation require appropriate ethical oversight and species selection. Rabbit models represent the standard for ocular pharmacokinetic and efficacy studies due to their similar eye size and structure to humans. The protocol involves administration of this compound via various routes (topical, subconjunctival, retrobulbar) followed by serial assessment of corneal anesthesia using aesthesiometry (typically Cochet-Bonnet or similar device), pupillary responses, and ocular motility scoring. For pharmacokinetic analysis, aqueous humor and vitreous sampling at predetermined time points post-administration allows quantification of tissue concentrations using HPLC or LC-MS/MS methods.

Functional assessment in larger animal models (e.g., primates, pigs) may be necessary for advanced preclinical development. These models permit evaluation in complex surgical scenarios such as phacoemulsification or vitrectomy procedures. Outcome measures include surgeon ratings of anesthetic adequacy, objective quantification of ocular motility, vital sign monitoring throughout the procedure, and detailed ophthalmic examination pre- and post-operatively to assess tissue toxicity. Histopathological evaluation after scheduled euthanasia provides data on potential tissue reactions, with particular attention to retinal structures, optic nerve, and extraocular muscles. Comparative studies with established ocular anesthetics strengthen the validity of findings and position this compound within the existing therapeutic landscape.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Advanced Testing Start This compound Research Protocol CellBased Cell-Based Assays • Neuronal cultures • Sodium channel blockade • Cytotoxicity (MTT, LDH) Start->CellBased TissueBased Tissue-Based Models • Isolated nerve preparation • Compound action potential • Conduction blockade Start->TissueBased CellBased->TissueBased AnimalModels Animal Models • Rabbit ocular studies • Corneal aesthesiometry • Ocular motility scoring CellBased->AnimalModels TissueBased->AnimalModels Functional Functional Assessment • Surgical models • Anesthetic adequacy • Tissue reaction AnimalModels->Functional DeliverySystems Delivery System Evaluation • Nanoparticle formulations • Sustained-release profiles • Tissue distribution AnimalModels->DeliverySystems Functional->DeliverySystems Toxicity Comprehensive Toxicity • Neurotoxicity assessment • Genotoxicity studies • Teratogenicity evaluation DeliverySystems->Toxicity DeliverySystems->Toxicity DataAnalysis Data Analysis & Interpretation Toxicity->DataAnalysis Regulatory Regulatory Submission DataAnalysis->Regulatory

Diagram: Comprehensive Research Protocol for this compound Evaluation in Ophthalmic Applications

Regulatory and Development Considerations

Preclinical Development Pathway

The developmental status of this compound presents both opportunities and challenges for ophthalmic application. While the drug has been investigated in various clinical contexts including dental and ophthalmic surgery [8] [3], systematic development specifically for ophthalmic microsurgery remains limited. The preclinical pathway should include thorough ophthalmic formulation optimization focusing on pH, osmolarity, and preservative requirements appropriate for ocular tissues. Specific ocular toxicity studies including corneal endothelial cell effects, retinal toxicity assessment via electroretinography, and lens clarity evaluation are essential components of the preclinical package.

Toxicology requirements for ophthalmic drugs include both local and systemic evaluations. Acute and chronic ocular tolerance studies in multiple animal species establish the safety margin for various administration routes. Systemic toxicity assessment follows standard small and large animal models, with particular attention to potential CNS effects given the known neurological complications of local anesthetics [4]. The unique chemical structure of this compound may necessitate specialized metabolic and pharmacokinetic studies to identify major metabolites and potential accumulation patterns in ocular tissues. Drug interaction studies with common ophthalmic agents including antibiotics, anti-inflammatories, and mydriatics complete the comprehensive preclinical evaluation.

Clinical Development Strategy

Phase I trials for ophthalmic this compound should establish safety and tolerability in healthy volunteers, with careful dose escalation and detailed pharmacokinetic sampling from both plasma and aqueous humor where ethically feasible. Phase II studies should focus on proof-of-concept in specific ophthalmic surgical procedures such as cataract extraction, with randomized controlled designs comparing this compound to established local anesthetics. Primary endpoints should include surgeon satisfaction scores, patient-reported pain during procedure, need for supplemental anesthesia, and vital sign stability throughout the procedure.

Pivotal Phase III trials would expand to multiple surgical centers and diverse ophthalmic procedures, including more complex vitreoretinal surgeries where prolonged anesthesia provides particular benefit. The development program should specifically address special populations including elderly patients, those with cardiovascular comorbidities, and potentially pediatric populations where general anesthesia risks might be mitigated by effective local anesthesia. The regulatory strategy should leverage existing human safety data from non-ophthalmic uses while generating ophthalmic-specific efficacy and safety data sufficient to support labeling for microsurgical applications.

Conclusion and Future Directions

This compound represents a promising alternative to conventional local anesthetics for ophthalmic microsurgery, with its unique chemical structure, favorable duration of action, inherent vasoconstrictive properties, and reduced cardiovascular effects. The available clinical data, though primarily from dental applications, demonstrates comparable efficacy to lignocaine with adrenaline while eliminating the need for vasoconstrictor additives [2] [3]. This profile positions this compound as a potentially valuable agent for ophthalmic patients who may be sensitive to adrenaline or who would benefit from prolonged surgical anesthesia without significant hemodynamic alterations.

Future development should focus on optimizing formulation strategies that leverage advances in ophthalmic drug delivery technology [5] [6]. Incorporating this compound into sustained-release platforms could extend its therapeutic benefits into the postoperative period, potentially addressing the significant challenge of postoperative pain management after complex ophthalmic procedures. Additionally, targeted delivery approaches using emerging technologies such as magnetically guided microrobots [7] could potentially revolutionize precision anesthesia for specific retinal procedures. Further clinical studies specifically designed to evaluate this compound in modern ophthalmic microsurgical techniques will be essential to fully establish its role in the ophthalmic anesthetic armamentarium.

References

Comprehensive Application Notes and Protocols for Centbucridine in Dental Extraction Surgery

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Rationale

Centbucridine (chemical name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a significant advancement in local anesthetic pharmacology for dental surgical procedures. Developed at the Central Drug Research Institute in Lucknow, India, this quinoline derivative belongs to a unique class that is neither ester-based nor amide-based, distinguishing it from conventional local anesthetics. Its distinctive chemical structure contributes to its inherent vasoconstrictor properties, eliminating the necessity for adjunctive vasoconstrictors like adrenaline in most clinical scenarios. This pharmacological advantage is particularly valuable for patients with contraindications to vasopressors, including those with cardiovascular comorbidities, thyroid dysfunction, or heightened sensitivity to catecholamines [1] [2].

The clinical adoption of this compound in dental extraction protocols addresses several limitations associated with lignocaine, which has remained the gold standard in dental anesthesia despite its vasodilatory effects that necessitate combination with adrenaline. This requirement for vasoconstrictor additives introduces potential cardiovascular effects that may compromise patient safety in vulnerable populations. This compound demonstrates comparable anesthetic efficacy to lignocaine while offering superior cardiovascular stability and a favorable side effect profile, making it particularly suitable for extended dental surgical procedures and patients with underlying health concerns [1] [2] [3]. Clinical evidence confirms that this compound achieves sufficient depth and duration of anesthesia for various dental extraction protocols, establishing it as a valuable alternative in the surgical armamentarium.

Comparative Efficacy Data

Quantitative Clinical Parameters

Table 1: Comparative Anesthetic Parameters of this compound vs. Lignocaine

Parameter This compound (0.5%) Lignocaine (2% with Adrenaline) Statistical Significance Study References
Onset of Anesthesia (seconds) 105.1-162.9s 99.7-176.0s P=0.121-0.647 (NS) [1] [4]
Duration of Anesthesia (minutes) 91.9-151.0min 91.6-111.1min P=0.000-0.931 [1] [4]
Anesthesia Depth (VAS Score 0) 82-82% 81-83% P=0.134-0.135 (NS) [1] [4]
Cardiovascular Effects Significant pulse rate reduction at 10/30min Minimal cardiovascular changes P<0.001 [4]
Required Additional Doses None reported None reported Not significant [1] [3]

Table 2: Demographic Distribution and Side Effect Profile

Characteristic This compound Group Lignocaine Group Overall Population
Mean Age (years) 38.1 37.2 37.7
Gender Distribution 45M:55F 49M:49F 94M:104F
Allergic Reactions None reported None reported None reported
Post-operative Complications None reported None reported None reported
Patient Satisfaction High (comparable to lignocaine) High Consistently high across groups

Comprehensive analysis of clinical trial data reveals that 0.5% this compound demonstrates anesthetic properties comparable to 2% lignocaine with adrenaline across multiple critical parameters. The onset of anesthesia shows no statistically significant differences between the two agents, with both achieving clinical effectiveness within approximately 2-3 minutes after administration. Regarding anesthesia duration, this compound exhibits notably prolonged action in adult populations, providing approximately 151 minutes of effective anesthesia compared to 111 minutes for lignocaine with adrenaline, a statistically significant advantage (P=0.000) that may prove particularly beneficial for lengthy surgical procedures or post-operative pain management [1].

The depth of anesthesia, as measured by Visual Analog Scale (VAS) scores during dental extractions, demonstrates equivalent efficacy between the two anesthetic formulations. Both agents achieved satisfactory anesthetic depth (VAS score of 0, indicating no pain) in over 80% of cases, with the remaining patients reporting only mild discomfort (VAS score of 1). This confirms that this compound provides sufficient analgesic potency for routine dental extractions without compromising patient comfort. From a safety perspective, this compound exhibits a unique pharmacological effect of modestly reducing pulse rate at 10 and 30 minutes post-administration, a effect not observed with lignocaine-adrenaline combinations. This characteristic may offer advantages for hypertensive patients or those with tachycardia conditions, though requires monitoring in patients with bradycardia [4].

Experimental Protocols

Clinical Trial Methodologies

Robust clinical trial methodologies have been developed to evaluate the efficacy and safety of this compound in dental extraction procedures. These protocols employ randomized controlled designs with double-blind or triple-blind allocation to ensure unbiased assessment of outcomes. The fundamental protocol involves administration of either 0.5% this compound or 2% lignocaine with adrenaline (1:200,000) using standardized injection techniques for inferior alveolar nerve blocks. Research participants typically include healthy adults (ASA-I classification) aged 18-60 years requiring dental extractions, with recent studies extending to pediatric populations (12-14 years) to establish age-specific dosing and efficacy profiles [1] [4].

Patient selection criteria follow strict inclusion and exclusion parameters. Eligible participants generally include those requiring unilateral or bilateral molar extractions, while exclusion criteria encompass acute oral infections, history of local anesthetic allergy, compromised medical status (ASA II-IV), pregnancy, and lactation. Pre-administration screening includes intradermal sensitivity testing to identify potential allergic responses, though none have been reported in the literature to date. The randomization process typically employs envelope-based allocation systems, where patients select sealed envelopes containing group assignment, ensuring random distribution between experimental and control groups. Blinding procedures involve masking the anesthetic cartridges with opaque markings or utilizing independent nursing staff to prepare identical syringes, preventing operator or participant bias [1] [3].

Outcome Assessment Metrics

Standardized outcome measures are essential for objective comparison between anesthetic agents. The primary assessment parameters include:

  • Onset of anesthesia: Measured in seconds using both subjective (patient-reported numbness/tingling) and objective (pinprick test with 20-gauge needle) methods at 30-second intervals until effective anesthesia is established [1].

  • Duration of anesthesia: Recorded in minutes as the time interval between anesthetic onset and return of normal sensation, confirmed through both patient reporting and objective pinprick testing at the extraction site [1].

  • Anesthetic depth: Evaluated using a standardized Visual Analog Scale (VAS) ranging from 0 (no pain) to 5 (excruciating, unbearable pain), with patients scoring their pain experience during the extraction procedure [1].

  • Cardiovascular parameters: Including systolic and diastolic blood pressure (mm Hg) and pulse rate (beats per minute), measured preoperatively (baseline) and at 10, 20, 30, and 60-minute intervals post-administration using standardized sphygmomanometers and pulse assessment techniques [1] [4].

Statistical analysis of collected data typically employs Student's t-test for continuous variables and chi-square tests for categorical variables, with P-values <0.05 considered statistically significant. All statistical analyses utilize established software packages such as SPSS, ensuring rigorous evaluation of observed differences [1].

Clinical Application Workflow

Dental Extraction Protocol with this compound

The clinical application of this compound in dental extraction procedures follows a structured workflow to maximize efficacy and patient safety. The process begins with comprehensive pre-operative assessment including medical history review, physical examination, and necessary radiographs to evaluate the tooth and surrounding structures. For inferior alveolar nerve blocks, which represent the most common administration technique for mandibular extractions, standard aspiration techniques must be employed to prevent intravascular injection. The recommended dosage for adult patients is 1.0-1.8 mL of 0.5% this compound, injected slowly over 30-60 seconds to ensure comfortable administration and optimal tissue distribution [1] [2].

The following diagram illustrates the standardized clinical decision pathway for this compound administration in dental extraction procedures:

G Start Patient Requires Dental Extraction PreOpAssessment Pre-operative Assessment: Medical History Review Physical Examination Radiographic Evaluation Start->PreOpAssessment DecisionNode Adrenaline Contraindicated? (Cardiovascular Disease Hypertension Thyroid Dysfunction Sensitivity to Catecholamines) PreOpAssessment->DecisionNode CentbucridinePath Select this compound 0.5% No Vasoconstrictor Required DecisionNode->CentbucridinePath Yes LignocainePath Select Lignocaine 2% with Adrenaline Standard Protocol DecisionNode->LignocainePath No Administration Administer Anesthetic Inferior Alveolar Nerve Block Slow Injection (30-60 seconds) Aspiration Before Injection CentbucridinePath->Administration LignocainePath->Administration OnsetConfirmation Confirm Anesthetic Onset (Approx. 2-3 minutes) Subjective: Patient Numbness Report Objective: Pinprick Test Administration->OnsetConfirmation Procedure Perform Dental Extraction Monitor Patient Comfort VAS Score Recording OnsetConfirmation->Procedure PostOpMonitor Post-operative Monitoring Duration Assessment Cardiovascular Parameters Adverse Effect Documentation Procedure->PostOpMonitor

Diagram 1: Clinical Decision Pathway for this compound Administration in Dental Extractions

Step-by-Step Surgical Protocol
  • Pre-anesthetic Evaluation: Conduct comprehensive medical assessment with emphasis on cardiovascular status, allergy history, and previous anesthetic experiences. Obtain informed consent specifically mentioning this compound as an alternative anesthetic agent [1] [4].

  • Anesthetic Preparation: Draw 1.0-1.8 mL of 0.5% this compound solution into sterile syringe using aseptic technique. Confirm appropriate concentration and absence of particulate matter or discoloration [1].

  • Administration Technique: Position patient semi-reclined with adequate head support. Prepare injection site with topical antiseptic. For inferior alveolar nerve block, utilize standard landmarks (coronoid notch, pterygomandibular raphe) with needle insertion to target depth. Employ aspiration technique before slow injection (30-60 seconds) to prevent intravascular administration [1].

  • Onset Confirmation: Monitor for subjective symptoms (numbness, tingling, warmth) reported by patient. Perform objective testing via pinprick assessment in the extraction area at 2-minute intervals. Record exact onset time once anesthesia is established [1].

  • Surgical Procedure: Commence extraction after confirming adequate anesthesia. Maintain communication with patient throughout procedure to monitor comfort level. Document VAS score immediately following tooth extraction [1].

  • Post-operative Monitoring: Record duration of anesthesia from onset to complete return of normal sensation. Monitor cardiovascular parameters (BP, pulse) at standard intervals (10, 20, 30, 60 minutes). Document any adverse effects or need for supplemental anesthesia [1] [4].

Implementation Considerations

Clinical Indications and Contraindications

This compound presents specific clinical advantages in particular patient populations and clinical scenarios. The most significant indication involves patients with absolute contraindications to vasoconstrictors, including those with cardiovascular conditions (severe hypertension, recent myocardial infarction, arrhythmias), uncontrolled hyperthyroidism, or documented sensitivity to catecholamines. Additionally, this compound's extended duration of action makes it particularly suitable for complex surgical procedures requiring prolonged anesthesia, multiple extractions, or when post-operative pain management is anticipated to be challenging. The absence of vasoconstrictor components also benefits patients with sulfite allergies, which are present in many adrenaline-containing local anesthetic solutions [1] [2].

While this compound demonstrates an excellent safety profile, specific precautionary measures should be observed. Although no hypersensitivity reactions have been documented in clinical trials, standard allergy protocols should be maintained, including availability of emergency medications and equipment. The observed modest reduction in pulse rate warrants careful cardiovascular monitoring in patients with pre-existing bradycardia or conduction abnormalities. Due to limited data in pediatric populations under 12 years, cautious application is advised in younger children until age-specific dosing guidelines are firmly established. As with all local anesthetics, proper aspiration technique remains essential to prevent unintentional intravascular injection [1] [4].

Safety Profile and Adverse Effect Management

Clinical evidence demonstrates that this compound possesses a favorable safety profile comparable to conventional local anesthetics. Across multiple studies involving hundreds of patients, no serious adverse reactions have been reported following this compound administration. The most consistently documented physiological effect is a modest reduction in pulse rate observed at 10 and 30 minutes post-injection, which appears statistically significant but clinically inconsequential in healthy individuals. This bradycardic effect may actually benefit hypertensive or tachycardic patients, though warrants monitoring in those with pre-existing conduction abnormalities [4].

Unlike lignocaine-adrenaline combinations, this compound administration does not produce the typical catecholamine-mediated effects such as tachycardia, palpitations, or anxiety. The absence of vasoconstrictor components eliminates the risk of tissue ischemia at the injection site or systemic pressor effects. No cases of central nervous system toxicity, allergic reactions, or delayed healing responses have been documented in the literature. The compound appears well-tolerated across diverse patient demographics, with similar side effect profiles to lignocaine in terms of incidence and severity. Standard local anesthetic precautions should be maintained, including having resuscitation equipment available and employing incremental injection techniques with aspiration [1] [2] [3].

Conclusion

This compound represents a valuable therapeutic alternative in the local anesthetic arsenal for dental extraction procedures, particularly benefiting patients with contraindications to vasoconstrictor agents. Extensive clinical research demonstrates that 0.5% this compound provides anesthetic efficacy comparable to 2% lignocaine with adrenaline, while offering the distinct advantages of inherent vasoconstrictor activity, extended duration of action, and reduced cardiovascular stimulation. The well-documented safety profile and minimal side effects further support its integration into routine clinical practice for both simple and complex dental extractions.

Future research directions should explore long-term outcomes in diverse patient populations, including pediatric and geriatric demographics, and investigate potential combinations with other anesthetic techniques. Additional studies focusing on molecular mechanisms underlying this compound's unique vasoconstrictor properties could provide insights for developing next-generation local anesthetics. As dental professionals increasingly encounter medically complex patients, this compound offers a safe, effective, and pharmacologically distinct option for achieving profound anesthesia while minimizing cardiovascular risks associated with traditional vasopressor-containing solutions.

References

Comprehensive Application Notes and Technical Protocols: Centbucridine Nerve Block in Oral Surgery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Centbucridine (chemical name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a significant advancement in local anesthetic pharmacology as a novel quinoline derivative that differs fundamentally from conventional ester and amide-type local anesthetics. Developed at the Central Drug Research Institute (CDRI) in Lucknow, India, this compound exhibits a unique chemical structure that contributes to its distinctive clinical properties, including inherent vasoconstrictor activity that eliminates the necessity for adrenaline supplementation in most clinical scenarios [1] [2]. This pharmacological characteristic provides a critical clinical advantage in patients with contraindications to vasopressors, such as those with cardiovascular compromise, thyroid dysfunction, or sensitivity to catecholamines [3] [4].

Extensive preclinical evaluation has demonstrated that this compound exhibits a favorable neurotoxicity profile with minimal risk of tissue irritation or damage when administered at recommended concentrations [1] [5]. Chronic toxicity studies conducted in animal models have further confirmed its safety for clinical administration, showing no significant organ toxicity or teratogenic effects at therapeutic doses [1] [4]. The drug's mechanism of action, like conventional local anesthetics, involves blockade of voltage-gated sodium channels, but its unique chemical structure may contribute to additional receptor interactions that enhance its duration of action and potency profile [2] [5].

Clinical Administration Protocols

Preparation and Dosage Guidelines
  • Drug Formulation: this compound is commercially available as a 0.5% colorless solution (5 mg/mL) in single-use ampoules or cartridges. The solution should be inspected for particulate matter or discoloration before administration, and any compromised solutions should be discarded [2] [3].

  • Recommended Dosage: For inferior alveolar nerve block in adult oral surgery, the recommended dose is 1.5-2.0 mL (7.5-10 mg) of 0.5% solution per injection site. The maximum safe dose has been established at 3.0 mg/kg body weight, not exceeding 200 mg in healthy adults [2] [4].

  • Pre-anesthesia Assessment: Prior to administration, clinicians should conduct a comprehensive medical evaluation, including vital signs assessment (blood pressure, heart rate), allergy history (particularly to local anesthetics), and anatomical assessment of the injection site. An aspiration test should always be performed before injection to prevent intravascular administration [2] [3].

Administration Technique

The standard protocol for inferior alveolar nerve block with this compound follows conventional dental anesthesia approaches with specific considerations for this agent:

  • Patient Positioning: Position the patient supine or semi-supine with adequate head and neck support. Prepare the mucosal injection site with appropriate antiseptic solution unless contraindicated [2] [3].

  • Needle Selection: Use a 25-27 gauge long dental needle appropriate for deep nerve blocks. The needle should be advanced slowly toward the target area near the mandibular foramen [2].

  • Aspiration Test: Before injection, perform aspiration in two planes to verify extravascular positioning. If blood appears in the cartridge, reposition the needle until aspiration is negative [3].

  • Injection Rate: Administer the solution slowly over 60-90 seconds to minimize discomfort and tissue distension. Rapid injection should be avoided as it may cause patient discomfort or reduce anesthetic efficacy [2] [3].

  • Anesthesia Confirmation: Allow adequate time for anesthetic onset (typically 2-3 minutes) before proceeding with surgical intervention. Confirm adequate anesthesia through subjective patient reports (numbness, tingling) and objective testing (pinprick test with sterile needle) in the distribution area of the inferior alveolar nerve [2].

Experimental Methodology

Clinical Trial Designs for Efficacy Evaluation

Research into this compound's clinical profile has employed several methodological approaches to ensure robust, comparable data:

  • Randomized Controlled Trials: The most validated design involves double-blind, randomized controlled trials comparing 0.5% this compound with 2% lignocaine with adrenaline (1:200,000) in patients undergoing similar oral surgical procedures (typically extractions of mandibular teeth) [2] [3]. In this design, patients are randomly assigned to receive either this compound or lignocaine, with both the administrator and patient blinded to the agent identity through masking of cartridge labels and similar packaging [2].

  • Split-Mouth Designs: Some studies have employed split-mouth methodologies where patients requiring bilateral similar procedures (e.g., extraction of contralateral teeth) receive this compound on one side and lignocaine on the contralateral side in randomized order, with adequate washout periods between administrations when procedures aren't simultaneous [6] [3]. This design controls for individual variability in pain perception and anatomical factors.

The experimental workflow for evaluating this compound in clinical trials follows a systematic process from screening through data analysis, which can be visualized as follows:

G Start Patient Screening & Recruitment A Informed Consent Process Start->A B Baseline Vital Signs Measurement A->B C Random Group Allocation B->C D Standardized Nerve Block Administration C->D E Onset Time Assessment D->E Timer started after injection F Surgical Procedure E->F Anesthesia confirmed G Duration & Depth Monitoring F->G Continuous monitoring at 10-min intervals H Adverse Event Documentation G->H Immediate documentation of any events End Statistical Analysis H->End Data collection complete

Standardized Assessment Parameters

Research protocols have established specific, quantifiable parameters for evaluating this compound performance:

  • Onset Time Measurement: Defined as the time interval (in seconds) between completion of anesthetic injection and the first subjective report of numbness/tingling in the lower lip, confirmed objectively by absent pain response to pinprick test using a 20-gauge sterile needle applied to the attached gingiva in the surgical area [2]. This is typically measured with a calibrated stopwatch by an independent observer blinded to the anesthetic agent.

  • Duration Assessment: Measured as the time interval (in minutes) between objectively confirmed onset of anesthesia and the patient's report of return to normal sensation in the anesthetized area, again confirmed objectively by positive response to pinprick test [2] [3]. The assessment is conducted by a qualified medical nurse or independent observer using standardized timing instruments.

  • Anesthesia Depth Evaluation: Employing a Visual Analog Scale (VAS) where patients subjectively rate procedural pain on a scale of 0-5 (0=no pain, 5=excruciating unbearable pain) immediately following the surgical procedure [2]. This standardized approach allows for consistent cross-group comparisons of anesthetic efficacy.

  • Cardiovascular Monitoring: Systematic measurement of blood pressure (systolic/diastolic) and heart rate preoperatively (baseline) and at standardized intervals post-administration (10, 20, 30, and 60 minutes) using the same calibrated sphygmomanometer for all patients [2] [3]. Patients should be in resting position during measurements to ensure consistency.

Safety and Adverse Events Profile

Cardiovascular Effects

A significant advantage of this compound is its minimal impact on cardiovascular parameters, making it particularly suitable for patients with cardiovascular conditions where adrenaline-containing anesthetics are contraindicated [1] [3]. Studies have demonstrated that this compound administration does not produce clinically significant alterations in blood pressure or heart rate in normotensive patients, with changes from baseline values not exceeding normal physiological variability [3] [4]. Interestingly, a 2020 randomized controlled trial in pediatric patients did identify a statistically significant decrease in pulse rate at 10 and 30 minutes after this compound administration compared to lignocaine, though this reduction remained within clinically acceptable limits and did not require intervention [6].

The cardiovascular stability of this compound compared to adrenalin-containing lignocaine solutions represents one of its most significant clinical advantages, particularly in patients with hypertension, arrhythmias, or ischemic heart disease where catecholamine administration poses significant risk [3]. This inherent stability eliminates the potential for adrenaline-induced tachycardia, hypertension, or arrhythmias that may occasionally occur even with standard dental doses of lignocaine with adrenaline, especially in sensitive individuals [1] [2].

Neurotoxicity and Allergic Potential

Preclinical evaluation of this compound has demonstrated a favorable neurotoxicity profile with no significant evidence of nerve damage or irritation when administered at recommended concentrations [1] [5]. Animal studies specifically designed to evaluate potential neurotoxicity showed no significant histological changes in nerve tissue following repeated administration, suggesting a wide margin of safety [4] [5]. Additionally, the non-ester, non-amide chemical structure of this compound may reduce the risk of allergic reactions that occasionally occur with ester-type local anesthetics or preservatives in multi-dose vials [2].

Clinical studies spanning nearly four decades of investigation have reported minimal adverse events with this compound administration. In a 2011 randomized controlled trial involving 198 patients, none reported allergic reactions or significant side effects requiring intervention [2]. Similarly, a 2017 split-mouth study documented no adverse events in 22 patients receiving both this compound and lignocaine in contralateral quadrants [3]. This accumulating evidence supports the favorable safety profile of this compound in clinical dental practice.

Comparative Performance Data

Clinical Parameters Comparison

Table 1: Comparative Clinical Parameters of this compound versus Lignocaine in Dental Nerve Blocks

Parameter 0.5% this compound 2% Lignocaine with Adrenaline Statistical Significance
Onset Time (seconds) 162.92 ± 64.4 [2] 176.03 ± 58.2 [2] P = 0.121 (NS) [2]
Onset Time - Pediatric (seconds) 105.18 ± [data missing] [6] 99.73 ± [data missing] [6] P = 0.647 (NS) [6]
Duration of Anesthesia (minutes) 151.01 ± 44.4 [2] 111.07 ± 24.9 [2] P = 0.001 (significant) [2]
Duration - Pediatric (minutes) 91.93 ± [data missing] [6] 91.61 ± [data missing] [6] P = 0.931 (NS) [6]
Adequate Anesthesia (% patients) 82-100% [2] [3] 83-100% [2] [3] Comparable efficacy
Cardiovascular Stability Superior - no significant changes [3] Moderate - potential catecholamine effects [1] Clinical advantage for compromised patients

The comparative performance data reveals several important patterns. Most notably, This compound demonstrates a significantly longer duration of anesthesia compared to lignocaine with adrenaline in adult populations (151.01 minutes versus 111.07 minutes, P=0.001) [2]. This extended duration provides a clinical advantage in prolonged surgical procedures or when postoperative pain management is a consideration. Interestingly, this duration difference was not observed in pediatric populations, where both agents showed nearly identical durations of approximately 92 minutes [6].

Regarding onset time, both agents demonstrate comparable rapid onset in the range of 2-3 minutes, with no statistically significant differences in either adult or pediatric populations [2] [6]. The similar onset profiles suggest that this compound does not require significant adjustment in clinical timing compared to conventional lignocaine anesthesia. The depth of anesthesia, as measured by patient-reported Visual Analog Scale scores, appears equivalent between the two agents, with approximately 82-83% of patients reporting complete absence of pain (VAS=0) during surgical procedures [2].

Chemical and Pharmacological Comparison

Table 2: Pharmacological Properties Comparison Between this compound and Lignocaine

Property This compound Lignocaine Clinical Implications
Chemical Classification Quinoline derivative [2] Amide [2] Different metabolic pathways
Vasoconstrictor Requirement Not required (inherent property) [1] Required (added adrenaline) [2] Avoids catecholamine contraindications
Concentration for Nerve Block 0.5% [2] [3] 2% [2] [3] Lower concentration effective
Reported Potency 4-5 times more potent than lignocaine [2] Reference standard Lower dose requirements
Metabolism Not fully elucidated [1] Hepatic (CYP450) [2] Potential safety in liver impairment
Cardiovascular Effects Minimal changes [3] Potential adrenaline effects [1] Safer in cardiovascular disease

The pharmacological comparison reveals fundamental differences between these agents. This compound's unique quinoline structure distinguishes it from all conventional local anesthetics, potentially contributing to its distinct pharmacological profile [2]. Most notably, this compound possesses inherent vasoconstrictor properties that eliminate the requirement for adrenaline supplementation, unlike lignocaine which demonstrates vasodilatory activity that necessitates vasoconstrictor addition for optimal duration and depth [1] [2].

Studies suggest this compound is 4-5 times more potent than lignocaine on a mg-to-mg basis, explaining why the 0.5% concentration provides clinical efficacy comparable to 2% lignocaine [2]. This potency difference, combined with the absence of vasoconstrictor requirements, results in a lower total drug load administration while maintaining clinical efficacy. The metabolism of this compound has not been fully elucidated but appears to involve pathways distinct from both ester and amide metabolism, potentially offering advantages in patients with hepatic impairment or pseudocholinesterase deficiency [1] [4].

Regulatory and Research Implications

Clinical Applications and Indications

Based on current evidence, this compound presents specific clinical advantages in several patient populations:

  • Cardiovascular Compromise: Patients with ischemic heart disease, arrhythmias, uncontrolled hypertension, or recent cerebrovascular events where adrenaline administration is contraindicated represent prime candidates for this compound administration [1] [3]. The drug's cardiovascular stability eliminates concerns about catecholamine-induced tachycardia or hypertension.

  • Metabolic and Endocrine Disorders: Individuals with hyperthyroidism, pheochromocytoma, or diabetes mellitus with cardiovascular complications may benefit from this compound's adrenaline-free formulation, reducing the risk of metabolic exacerbation [3].

  • Pediatric Dentistry: The demonstrated safety profile of this compound in children aged 12-14 years suggests potential applications in pediatric dentistry, particularly for patients with underlying conditions that contraindicate adrenaline administration [6].

  • Prolonged Surgical Procedures: The extended duration of anesthesia makes this compound suitable for complex oral surgery procedures requiring longer operating times, potentially reducing the need for supplemental anesthesia [2] [3].

The following diagram illustrates the decision pathway for selecting this compound in clinical practice:

G Start Patient Assessment A Adrenaline Contraindication Present? Start->A B Cardiovascular Disease (HTN, IHD, Arrhythmias) A->B Yes C Endocrine Disorders (Thyroid, Pheochromocytoma) A->C Yes D Procedure Duration >60 minutes? A->D No G Pediatric Patient with Special Needs? A->G No adrenaline contraindication F This compound 0.5% Recommended B->F C->F E Standard Lignocaine with Adrenaline D->E No D->F Yes G->E No G->F Yes

Research Gaps and Future Directions

Despite four decades of investigation, several research areas require further exploration to fully establish this compound's position in oral surgery:

  • Molecular Mechanism Elucidation: While this compound's sodium channel blockade is established, its precise molecular interactions and the mechanism underlying its inherent vasoconstrictor properties require further investigation at the cellular and receptor levels [1] [5].

  • Special Population Pharmacokinetics: Comprehensive pharmacokinetic studies in elderly, hepatically impaired, and renally compromised patients are necessary to establish dosing guidelines and safety parameters in these vulnerable populations [2].

  • Advanced Formulation Development: Research into liposomal formulations, polymer-based sustained release systems, or adjunct combinations could further enhance this compound's duration and safety profile [5].

  • Multicenter International Trials: Most existing studies have been conducted in Indian populations; international multicenter trials would establish efficacy across diverse genetic backgrounds and practice patterns [2] [3].

Conclusion

This compound represents a significant advancement in local anesthetic pharmacology, offering a unique alternative to conventional agents for nerve block in oral surgery. Its distinctive chemical structure, inherent vasoconstrictor properties, favorable cardiovascular profile, and demonstrated efficacy position it as an valuable option particularly for patients with contraindications to adrenaline-containing preparations. The comprehensive protocols and application notes detailed in this document provide researchers and clinicians with evidence-based guidance for utilizing this compound in both research and clinical settings. Further investigation into its molecular mechanisms and expanded clinical applications will continue to elucidate its full potential in surgical pain management.

References

Centbucridine ocular surface anesthesia instillation method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Rationale for Ocular Use

Centbucridine is a quinoline derivative local anesthetic, chemically distinct from ester and amide types. Its key advantage for ocular use is inherent vasoconstrictor activity, which eliminates the need for additives like adrenaline, reduces systemic absorption risk, and prolongs anesthesia duration [1]. It has proven potent and reversible in ophthalmology [1].

Comparative Efficacy Data

The table below summarizes quantitative data from a clinical trial comparing this compound to Lignocaine for topical ocular anesthesia [2].

Parameter 0.5% this compound 1.0% this compound 4.0% Lignocaine
Onset of Anesthesia Slower than Lignocaine 4% Slower than Lignocaine 4% Quickest (P < 0.001)
Duration of Anesthesia Longer than Lignocaine 4% Significantly longest Shortest
Depth of Analgesia Deeper than Lignocaine 4% Significantly deepest Most superficial
Reported Side Effects Minor burning sensation Minor burning sensation (longest duration) Minor burning sensation

Proposed Experimental Protocol for Ocular Instillation

This protocol is based on the methodology from the cited clinical trial and standard ophthalmic procedures [2] [3].

  • Anesthetic Preparation: this compound Hydrochloride at 0.5% or 1.0% concentration in a sterile, single-use ophthalmic formulation.
  • Subject Selection & Inclusion Criteria: Healthy adult volunteers. Exclude individuals with acute ocular infections, history of corneal disease, recent ocular surgery or trauma, or known hypersensitivity to local anesthetics.
  • Pre-Instillation Procedures:
    • Informed Consent: Obtain written informed consent.
    • Baseline Examination: Perform a baseline ocular surface examination.
  • Instillation Procedure:
    • Positioning: Seat the subject comfortably with head tilted back.
    • Administration: Instill a single drop (approximately 30-40 µL) of the assigned anesthetic into the lower conjunctival fornix of one eye. The fellow eye serves as an un-anesthetized control [2].
    • Instruction: Ask the subject to close eyelids gently without squeezing for 30 seconds to maximize contact time.
  • Assessment & Measurements:
    • Onset of Anesthesia: Measure objectively (e.g., loss of corneal reflex response to a sterile cotton wisp) and subjectively (patient-reported numbness). Record time in seconds from instillation to effect [2].
    • Duration of Anesthesia: Record time in minutes from onset until the subject reports full return of normal sensation, confirmed objectively [1] [2].
    • Depth of Analgesia: Assess using a standardized scale during a simulated procedure (e.g., gentle corneal touch).
    • Safety Monitoring: Monitor for and record any adverse effects (e.g., burning, redness, corneal epitheliopathy) during and after the procedure.

Experimental Workflow and Analysis

The following diagram outlines the logical flow of the proposed experimental protocol, from preparation to final analysis.

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Execution cluster_post Post-Experimental Phase start Protocol Start prep Anesthetic & Subject Preparation start->prep install Single Drop Instillation into Conjunctival Fornix prep->install assess Post-Instillation Assessment install->assess analysis Data Analysis & Conclusion assess->analysis onset Onset Time (sec) assess->onset duration Duration (min) assess->duration depth Depth of Analgesia assess->depth safety Safety Monitoring assess->safety

Key Considerations for Researchers

  • Concentration Selection: 1% this compound provides the longest duration and deepest analgesia but may cause slightly more pronounced transient burning. The 0.5% concentration offers a balance for shorter procedures [2].
  • Combination with Other Techniques: this compound is documented for surface anesthesia. Its potential in other ocular blocks (sub-Tenon's, peribulbar, retrobulbar) is unexplored in available literature [3].
  • Safety Profile: Existing studies report a favorable profile with no significant adverse effects beyond minor, self-limiting burning [1] [2]. It is a confident alternative for patients with lignocaine intolerance or adrenaline contraindications [1].

Reference List

  • PMC Disclaimer. (2011). A Randomized Controlled Trail Comparing the Efficacy of 0.5% this compound and 2% Lignocaine. PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
  • Clinical Trial. (2003). This compound, a newer topical anaesthetic compared with lignocaine: a randomized double masked single drop instillation clinical trial. Indian J Physiol Pharmacol. Retrieved from https://pubmed.ncbi.nlm.nih.gov/12708126/
  • EyeWiki. (2015). Ocular Anesthesia. American Academy of Ophthalmology. Retrieved from https://eyewiki.org/Ocular_Anesthesia

References

Centbucridine: Application Notes for Pediatric Dental Research

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core clinical profile of 0.5% Centbucridine based on existing studies, positioning it against the common standard, 2% Lignocaine with adrenaline.

Parameter 0.5% this compound 2% Lignocaine with Adrenaline Clinical & Research Implications
Anesthetic Onset No significant difference vs. Lignocaine (105.2 s vs. 99.7 s) [1] Established rapid onset Equivalent onset time supports feasibility for standard procedures.
Anesthetic Depth No significant difference vs. Lignocaine [1] [2] Established efficacy Provides adequate analgesia for restorative procedures and extractions.
Anesthetic Duration Conflicting data: No significant difference in children (91.9 min vs. 91.6 min) [1]; Significantly longer in adults (151.0 min vs. 111.1 min) [2] Moderate duration Pediatric-specific duration requires further study; inherent vasoconstriction may prolong effect.
Key Advantage Inherent vasoconstrictive property [3] [4] [5] Requires added vasoconstrictor (e.g., adrenaline) Critical for patients with contraindications to vasoconstrictors (e.g., certain cardiac, thyroid conditions) [3] [4].
Cardiovascular Effects Stable BP; Statistically significant drop in pulse rate at 10/30 mins (clinical significance unclear) [1] Well-known stability; potential for adrenaline-mediated effects Promising cardiovascular safety profile; heart rate changes necessitate monitoring.
Safety Profile Well-tolerated in studies; no serious adverse effects reported [1] [2] High safety profile with rare adverse events Lacks robust safety data for children under 12 years [3].

Proposed Clinical Research Protocol

This protocol outlines a methodology for evaluating 0.5% this compound in pediatric dental patients, based on designs used in published trials.

Study Design & Population
  • Design: Triple-blind, randomized, controlled, split-mouth trial.
  • Population: Healthy children (ASA I status) aged 12-14 years requiring identical bilateral dental procedures (e.g., restorative, extraction).
  • Ethics: Obtain approval from an institutional ethical committee. Acquire written informed assent from children and consent from parents/guardians.
Intervention & Randomization
  • Intervention: Administer 0.5% this compound HCl in one quadrant and 2% Lignocaine with adrenaline (1:200,000) in the contralateral quadrant in two separate, randomized sessions.
  • Randomization & Blinding: Use a computer-generated random sequence to assign the anesthetic for the first visit. The operator, outcome assessor, and patient are blinded. Anesthetic cartridges are masked and prepared by a third-party nurse.
Administration Technique
  • Technique: Inferior Alveolar Nerve Block (IANB) for mandibular procedures using a standard aspirating syringe and a 27- or 30-gauge needle [1].
  • Dosage: A single cartridge (1.8 ml) per procedure, not exceeding the maximum recommended dose.
  • Pre-anesthesia: Application of a topical anesthetic agent at the injection site prior to needle insertion is recommended.
Primary Outcome Measures
  • Onset of Anesthesia: Measure in seconds via subjective (patient report of lip numbness) and objective (pinprick test with a sterile needle on attached gingiva) methods [2].
  • Duration of Anesthesia: Measure in minutes from the onset until the patient subjectively reports the return of normal sensation, confirmed objectively [2].
  • Depth of Anesthesia: Assess using a pre-validated Visual Analog Scale (VAS) or a 4-point behavior scale rated by the operator and/or patient immediately after the procedure [1] [2].
Safety & Monitoring
  • Vital Signs: Record pulse rate and blood pressure pre-operatively (baseline), then at 10, 20, 30, and 60-minute intervals post-injection [1] [2].
  • Adverse Events: Actively monitor and document any immediate or delayed side effects, such as allergic reactions, swelling, or paresthesia.

Mechanism of Action and Clinical Decision Pathway

The diagrams below illustrate this compound's unique mechanism and its application in clinical decision-making.

G This compound This compound SodiumChannels Voltage-Gated Sodium Channels This compound->SodiumChannels Blocks Vasoconstriction Vasoconstriction This compound->Vasoconstriction Inherent Property Signal Nerve Signal Transmission SodiumChannels->Signal Inhibits Influx of Na+ Ions Anesthesia Local Anesthesia Signal->Anesthesia Prevents Vasoconstriction->Anesthesia Reduces Blood Flow Prolongs Duration

Diagram 1: Pharmacological mechanism of this compound. The drug blocks sodium channels to inhibit nerve signals, while its inherent vasoconstriction reduces local blood flow, potentially prolonging its anesthetic effect.

G Start Start Patient Patient (12-14 yrs) Needs Local Anesthesia Start->Patient VasoOK Vasoconstrictor Contraindicated? Patient->VasoOK Lignocaine Use 2% Lignocaine with Adrenaline VasoOK->Lignocaine No ConsiderCent Consider 0.5% this compound as an Alternative VasoOK->ConsiderCent Yes (Cardiac/Thyroid) Procedure Perform Dental Procedure Lignocaine->Procedure Monitor Monitor Pulse Rate & Blood Pressure ConsiderCent->Monitor Monitor->Procedure

Diagram 2: Clinical decision pathway for this compound. This flowchart outlines the patient population and key clinical scenario (contraindication to vasoconstrictors) where this compound is a relevant consideration, followed by necessary monitoring.

Key Research Considerations

  • Address Data Gaps: Priority should be given to establishing definitive pharmacokinetic data, safe dosing limits, and the incidence of rare adverse events specifically in the pediatric population [3].
  • Expand Indications: Research should explore the efficacy of this compound for a wider range of dental procedures and in younger age groups (under 12 years), for which it is currently not recommended [3].
  • Comparative Long-Term Safety: Long-term studies comparing this compound to other adrenaline-free anesthetics (e.g., Prilocaine) would help clarify its position in the pediatric dental formulary.

References

Application Notes and Protocol: Centbucridine for Patients with Cardiovascular Disease Contraindications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

The management of pain during dental procedures for patients with cardiovascular disease (CVD) presents a significant clinical challenge. Lignocaine, the gold standard local anesthetic (LA), is almost universally formulated with adrenaline (epinephrine) to counteract its inherent vasodilatory effects and to prolong its duration of action. However, the use of adrenaline is contraindicated in a range of medically compromised patients, including those with severe hypertension, certain arrhythmias, and unstable angina, as it can provoke tachycardia and hypertensive crises [1] [2]. Centbucridine (a 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is a quinoline-derivative LA developed in India that offers a solution to this problem. Its key advantage lies in its inherent vasoconstrictive property, which provides a sufficient duration of anesthesia without the need for exogenous vasoconstrictors [1] [3]. Clinical evidence indicates that this compound is a well-tolerated and effective agent for dental procedures like extractions, making it a suitable candidate for use in patients where adrenaline is contraindicated [1] [4].

Pharmacological Profile and Advantages

This compound belongs to a unique non-ester, non-amide class of local anesthetics. Its distinct chemical structure is the foundation of its favorable pharmacological profile.

  • Inherent Vasoconstriction: Unlike lignocaine, which causes vasodilation, this compound causes vasoconstriction at the injection site. This property slows its own systemic absorption, leading to a longer duration of action and reduced risk of systemic toxicity without requiring adrenaline [1] [2] [3].
  • Cardiovascular Stability: Multiple randomized controlled trials have demonstrated that this compound administration results in minimal to no significant changes in heart rate or blood pressure, offering superior cardiovascular stability compared to lignocaine-adrenaline combinations [4] [3]. This stability is paramount for CVD patients.
  • Potency and Safety Profile: Early studies suggested this compound is four to five times more potent than lignocaine [1]. It has been shown to produce fewer side effects, no sensitivity reactions, and has a well-established safety profile from use in various medical fields, including ophthalmic and spinal anesthesia [1].

Table 1: Key Pharmacological Properties of this compound vs. Lignocaine with Adrenaline

Property This compound (0.5%) Lignocaine (2%) with Adrenaline (1:200,000)
Chemical Class Quinoline derivative (non-ester, non-amide) Amide
Vasoconstrictive Action Inherent Requires exogenous adrenaline
Relative Potency 4-5 times more potent than Lignocaine [1] Reference standard
Cardiovascular Effects Stable heart rate and blood pressure [4] [3] Potential for tachycardia and hypertension due to adrenaline
Key Contraindications None specific from trials Uncontrolled hypertension, arrhythmias, unstable angina [2]

Quantitative Clinical Data Summary

Clinical studies directly comparing 0.5% this compound to 2% lignocaine with adrenaline in dental extractions have generated consistent quantitative data on its efficacy.

Table 2: Summary of Clinical Efficacy from Comparative Studies

Clinical Parameter This compound (0.5%) Lignocaine (2%) with Adrenaline Statistical Significance (P-value)
Onset of Anesthesia (seconds) 162.92 ± 64.4 [1] 176.03 ± 58.2 [1] P = 0.121 (Not Significant)
Duration of Anesthesia (minutes) 151.01 ± 44.4 [1] 111.07 ± 24.9 [1] P = 0.000 (Significant)
"Longer duration" [4] Shorter duration [4] Statistically Significant [4]
Depth of Anesthesia (VAS Score 0) 82% of patients [1] 83% of patients [1] P = 0.134 (Not Significant)
Pain on Injection No significant difference from Lignocaine [4] No significant difference from this compound [4] Not Significant [4]

The data clearly shows that while the onset and depth of anesthesia are equivalent to lignocaine, this compound provides a significantly longer duration of surgical anesthesia. This extended duration, coupled with its cardiovascular stability, makes it highly suitable for longer oral surgery procedures in medically compromised patients.

Detailed Experimental Protocol for Dental Anesthesia

The following protocol is adapted from published randomized controlled trials for the administration of this compound in dental extractions via inferior alveolar nerve block (IANB) [1] [4].

Materials and Reagents
  • Local Anesthetic: Sterile 0.5% this compound HCl solution in 1.8 ml cartridges.
  • Control Anesthetic: Sterile 2% Lignocaine HCl with 1:200,000 adrenaline in 1.8 ml cartridges.
  • Equipment: Standard dental aspirating syringe, 25-27 gauge long dental needle, antiseptic swabs, sterile gauze.
  • Monitoring Devices: Sphygmomanometer for blood pressure, stopwatch, Visual Analogue Scale (VAS) scorecards (0-5).
Patient Selection and Preparation
  • Inclusion Criteria: Healthy adults (ASA-I) or medically compromised patients where adrenaline is contraindicated (e.g., hypertensive, severe CVD), aged 18-60 years, requiring mandibular tooth extraction.
  • Exclusion Criteria: Patients with acute oral infection at the injection site, known allergy to local anesthetics, or a positive intradermal sensitivity test.
  • Ethical Considerations: Obtain prior approval from an Institutional Ethical Committee. Explain the study rationale and procedures to each participant and acquire written informed consent.
Administration and Assessment Procedure
  • Pre-operative Baseline: Record the patient's baseline systolic/diastolic blood pressure (BP) and heart rate (HR) in a resting, seated position.
  • Randomization and Blinding:
    • Randomly assign patients to receive either 0.5% this compound or 2% Lignocaine with adrenaline using a sealed envelope method.
    • Implement double-blinding: The anesthetic cartridge should be masked, and the loaded syringe should be handed to the operator by a nurse who is not involved in assessment.
  • Nerve Block Administration:
    • Administer a standard IANB, plus lingual and long buccal nerve blocks if required, using a single cartridge (1.8 ml) of the assigned anesthetic [1] [4].
    • Use a standardized technique as described in classical dental anesthesia textbooks.
  • Intra-operative Monitoring and Data Collection:
    • Onset of Anesthesia: Using a stopwatch, measure the time (in seconds) from injection completion until the patient reports subjective numbness/tingling of the lower lip. Confirm objectively via a pinprick test on the attached gingiva [1].
    • Depth of Anesthesia: During the extraction, ask the patient to rate the pain on a VAS (0=no pain, 5=unbearable pain). Record the score.
    • Cardiovascular Monitoring: Measure and record BP and HR at pre-operative baseline, and post-operatively at 10, 20, 30, and 60-minute intervals [1].
  • Post-operative Monitoring and Data Collection:
    • Duration of Anesthesia: Using a stopwatch, measure the time (in minutes) from the onset of anesthesia until the patient reports the return of normal sensation, confirmed by a pinprick test [1].
    • Side Effects: Monitor and record any adverse events like itching, redness, swelling, or other allergic reactions.
Data Analysis
  • Perform statistical analysis using student's t-test for continuous variables (onset, duration, BP, HR).
  • Use appropriate chi-square tests for categorical data (VAS scores).
  • A P-value of less than 0.05 (P < 0.05) is considered statistically significant.

Mechanism of Action and Signaling Pathways

This compound's molecular mechanism, while distinct in its chemical class, shares the final common pathway of all local anesthetics: the blockade of voltage-gated sodium channels (Na~V~) in neuronal membranes. The following diagram illustrates the key differentiator of this compound's action at the vascular level.

G cluster_neural Neural Pathway (Shared by both LAs) cluster_vascular Vascular Pathway (Key Difference) Start Administration of Local Anesthetic A LA molecule diffuses to nerve membrane Start->A B Blocks Voltage-Gated Sodium Channels (NaV) A->B C Inhibition of Sodium Influx and Action Potential B->C D Reversible Blockade of Nerve Signal Conduction C->D E1 Lignocaine F1 Binds to Vascular Smooth Muscle E1->F1 G1 Causes Vasodilation F1->G1 Outcome1 Lignocaine Outcome G1->Outcome1 Rapid systemic absorption Shorter duration Needs adrenaline E2 This compound F2 Inherent Property on Vascular Smooth Muscle E2->F2 G2 Causes Vasoconstriction F2->G2 Outcome2 This compound Outcome G2->Outcome2 Slower systemic absorption Longer duration Adrenaline not needed

Experimental Workflow for Clinical Evaluation

The entire protocol for a comparative clinical study can be summarized in the following workflow:

G cluster_intervention Intervention Step1 1. Patient Screening & Inclusion/Exclusion Step2 2. Ethical Approval & Informed Consent Step1->Step2 Step3 3. Randomization & Blinding Step2->Step3 Step4 4. Baseline CVS Measurement (BP, HR) Step3->Step4 Step5 5. Administer IANB with Test/Control Anesthetic Step4->Step5 Step6 6. Measure Onset of Anesthesia (Stopwatch) Step5->Step6 Step7 7. Perform Dental Extraction Step6->Step7 Step8 8. Assess Depth of Anesthesia (VAS Score) Step7->Step8 Step9 9. Monitor CVS Parameters at 10, 20, 30, 60 mins Step8->Step9 Step10 10. Measure Duration of Anesthesia (Stopwatch) Step9->Step10 Step11 11. Record Any Adverse Events Step10->Step11 Step12 12. Data Analysis & Statistical Comparison Step11->Step12

Conclusion

This compound is a clinically proven and effective local anesthetic that fulfills a critical niche in pain control for dental patients with cardiovascular disease. Its unique vasoconstrictive nature allows for a long duration of anesthesia without compromising cardiovascular stability, making it a safe and potent alternative to lignocaine-adrenaline combinations. These application notes and detailed protocol provide a framework for researchers and clinicians to further evaluate and implement this valuable agent in practice, particularly for the benefit of medically compromised patients.

References

Comprehensive Application Notes and Protocols for Centbucridine without Adrenaline in Minor Surgical Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Centbucridine as an Adrenaline-Free Alternative

This compound (chemical name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a significant advancement in local anesthesia technology as a non-ester, non-amide anesthetic agent with inherent vasoconstrictor properties. Developed at India's Central Drug Research Institute (CDRI), Lucknow, this quinoline derivative offers a viable alternative to conventional local anesthetics that require vasoconstrictor adjuvants like adrenaline. This unique pharmacological profile makes it particularly valuable for minor surgical procedures in patients with cardiovascular compromise or other contraindications to adrenaline-containing preparations. The molecule's distinct chemical structure classifies it among only three local anesthetics that differ from classic ester or amide categories, alongside articaine and sameridine [1].

The clinical significance of this compound stems from its ability to provide adequate surgical anesthesia without the cardiovascular effects associated with adrenaline-containing formulations. Traditional local anesthetics like lignocaine possess inherent vasodilatory properties, necessitating the addition of adrenaline to prolong anesthetic duration and reduce systemic absorption [2]. However, adrenaline can cause cardiovascular stimulation including tachycardia, hypertension, and arrhythmias, which poses significant risks for patients with pre-existing cardiac conditions, hypertension, or thyrotoxicosis. This compound addresses this clinical challenge through its unique capacity to provide sufficient anesthesia duration without cardiovascular compromise, making it particularly suitable for minor surgical procedures in medically compromised patients [3].

Mechanism of Action and Pharmacological Profile

Molecular Mechanisms

This compound exerts its local anesthetic effect primarily through voltage-dependent sodium channel blockade in neuronal cell membranes. Like conventional local anesthetics, it reversibly binds to specific receptors within sodium channels, inhibiting sodium ion influx and preventing the generation and conduction of action potentials along nerve fibers. This mechanism produces a reversible loss of sensation in a localized area without affecting consciousness. The drug's unique chemical structure as a quinoline derivative may contribute to its distinct binding characteristics and duration of action compared to traditional amino-amide or amino-ester anesthetics [1].

What distinguishes this compound pharmacologically is its demonstrated inherent vasoconstrictor activity, a property not commonly found in other non-cocaine local anesthetics. This dual functionality—both anesthetic and vasoconstrictive—addresses a fundamental limitation of most modern local anesthetics that require vasoconstrictor adjuvants. The molecular basis for this vasoconstrictor property remains an area of ongoing investigation but may involve additional effects on calcium channels or vascular smooth muscle receptors. This unique combination allows this compound to achieve adequate anesthetic duration and reduced systemic absorption without the need for adrenaline or other vasoconstrictor additives [3] [2].

Pharmacodynamic Properties

This compound demonstrates a favorable potency profile, with research indicating it is approximately 4-5 times more potent than lignocaine by weight [4]. This enhanced potency allows effective surgical anesthesia at significantly lower concentrations (0.5%) compared to the standard 2% lignocaine formulations. The drug exhibits rapid tissue diffusion and onset of action, with clinical studies demonstrating onset times comparable to conventional anesthetics despite its vasoconstrictor properties [2].

The duration of surgical anesthesia with this compound represents one of its most clinically valuable characteristics. Comparative studies have consistently shown that a single administration of 0.5% this compound provides significantly longer anesthesia than 2% lignocaine with adrenaline (1:200,000). This extended duration is particularly beneficial for minor surgical procedures that may require more time than routine dental extractions, reducing the need for supplemental anesthesia during prolonged cases [3] [2].

Table 1: Pharmacodynamic Properties of this compound Compared to Standard Local Anesthetics

Parameter This compound (0.5%) Lignocaine (2%) with Adrenaline Articaine (4%) with Adrenaline
Chemical Class Quinoline derivative Amino-amide Amino-amide with thiophene ring
Relative Potency 4-5× lignocaine Reference standard 1.5-2× lignocaine
Vasoconstrictor Properties Inherent vasoconstriction Requires adrenaline addition Requires adrenaline addition
Onset Time (seconds) 162.9±64.4 176.0±58.2 120-150
Duration (minutes) 151.0±44.4 111.1±24.9 120-180
Cardiovascular Effects Minimal changes Significant with adrenaline Significant with adrenaline

Comparative Efficacy Data from Clinical Studies

Dental Surgical Studies

Randomized controlled trials comparing this compound to lignocaine with adrenaline in dental surgical procedures have demonstrated comparable anesthetic efficacy with several distinct advantages. A study conducted at Government Dental College in India involving 198 patients requiring lower molar extractions found no significant differences in anesthetic onset time or depth of anesthesia between 0.5% this compound and 2% lignocaine with adrenaline (1:200,000). However, the this compound group exhibited a significantly longer duration of anesthesia (151.0±44.4 minutes versus 111.1±24.9 minutes, p=0.00) [2]. The visual analogue scale (VAS) scores for procedural pain showed no significant differences between the two anesthetic approaches, with 82% of this compound patients and 83% of lignocaine patients reporting complete absence of pain (VAS score 0) during tooth extraction [2].

The cardiovascular parameters in these studies revealed clinically important differences between the two anesthetic formulations. Patients receiving this compound demonstrated remarkable hemodynamic stability throughout the procedure, with no significant alterations in heart rate or blood pressure at 10, 20, 30, and 60-minute intervals post-administration. In contrast, the lignocaine-adrenaline group exhibited typical adrenergic responses including transient elevations in blood pressure and heart rate, consistent with the known cardiovascular effects of adrenaline [3] [2]. This cardiovascular stability with maintained anesthetic efficacy positions this compound as a preferable option for patients with hypertension, cardiac arrhythmias, ischemic heart disease, or other conditions that might be exacerbated by the adrenergic effects of conventional anesthetic formulations.

Pediatric Applications

Recent advances in pediatric local anesthesia have identified this compound as a valuable option for managing pain in children undergoing minor surgical procedures, particularly in dentistry. The elimination of adrenaline from the anesthetic formulation addresses a significant concern in pediatric practice, where the systemic effects of vasoconstrictors can be more pronounced due to lower body weight and differences in metabolism [4]. Clinical evaluations in pediatric populations have confirmed that 0.5% this compound provides adequate surgical anesthesia for various procedures including dental extractions, soft tissue surgeries, and wound repair, with no significant differences in onset or depth of anesthesia compared to standard lignocaine-adrenaline formulations [4].

The reduced systemic toxicity potential of this compound represents another advantage in pediatric applications. Studies specifically examining side effect profiles in children have reported no adverse events or allergic reactions attributable to this compound administration [2] [4]. The combination of adequate anesthetic duration, reduced need for supplemental injections, and favorable safety profile makes this agent particularly suitable for extended pediatric procedures where multiple administrations of conventional anesthetics might otherwise be necessary.

Table 2: Clinical Efficacy Outcomes from Comparative Studies

Outcome Measure This compound 0.5% (n=100) Lignocaine 2% with Adrenaline (n=98) Statistical Significance
Onset Time (seconds, mean±SD) 162.92±64.4 176.03±58.2 P=0.121 (NS)
Duration (minutes, mean±SD) 151.01±44.4 111.07±24.9 P=0.000 (significant)
Adequate Anesthesia (VAS=0) 82% 83% P=0.134 (NS)
Mild Pain (VAS=1) 18% 17% P=0.135 (NS)
Requiring Supplemental Anesthesia 0% 0% NS
Cardiovascular Changes None significant Transient elevation P<0.05
Adverse Effects None reported None reported NS

Experimental Protocols for Surgical Anesthesia Evaluation

Preclinical Assessment Protocol

Animal models provide essential preliminary data on local anesthetic efficacy and safety before human trials. The following protocol outlines a comprehensive preclinical evaluation approach for this compound:

  • Subjects: Adult Wistar rats (200-250g) or New Zealand White rabbits (2.5-3kg)
  • Test Formulations: 0.5% this compound (test), 2% lignocaine with adrenaline 1:200,000 (reference standard), and normal saline (negative control)
  • Dosing Volume: 0.1-0.2mL subcutaneously at the injection site based on animal weight
  • Evaluation Methods:
    • Pinprick Test: Standardized mechanical stimulation using 20-gauge needle at 30-second intervals post-injection
    • Thermal Nociception: Response to focused heat source measured as withdrawal latency
    • Motor Function Assessment: Observation of normal movement and resistance to limb extension
    • Tissue Reactivity: Histopathological examination of injection site at 24h, 48h, 7d, and 14d post-administration
    • Systemic Toxicity Monitoring: Continuous ECG, respiratory rate, and oxygen saturation for 2 hours post-administration

The onset of anesthesia is defined as the time from injection to complete absence of withdrawal response to pinprick stimulation. The duration of action is measured from onset until return of normal withdrawal response. Animals should be monitored for at least 4 hours post-administration to fully characterize the anesthetic profile, with daily observations for 14 days to assess any delayed tissue effects [3] [1].

Clinical Trial Protocol for Minor Surgical Procedures

This randomized, double-blind, controlled trial protocol is designed to evaluate this compound's efficacy in human minor surgical procedures:

  • Study Population: Adult patients (18-60 years) ASA physical status I-II scheduled for elective minor surgical procedures (dental extractions, soft tissue excision, wound repair)
  • Exclusion Criteria: Known hypersensitivity to local anesthetics, acute infection at injection site, severe cardiovascular disease, pregnancy/lactation, hepatic or renal impairment
  • Randomization: Computer-generated random numbers with allocation concealment
  • Blinding: Double-blind (patient and assessor) with identical packaging and appearance of test and reference formulations
  • Intervention Groups:
    • Test Group: 0.5% this compound HCl
    • Control Group: 2% Lignocaine HCl with adrenaline (1:200,000)
  • Administration Technique: Standardized nerve block or infiltration technique based on surgical site using 1.8-3.6mL (one to two cartridges) of assigned anesthetic
  • Primary Outcomes:
    • Onset time of anesthesia (objective and subjective)
    • Duration of surgical anesthesia
    • Depth of anesthesia using standardized VAS (0-5) during procedure
  • Secondary Outcomes:
    • Hemodynamic parameters (BP, HR) at baseline, 5, 10, 20, 30, 60 minutes
    • Need for supplemental anesthesia
    • Surgeon satisfaction with operating conditions (5-point scale)
    • Adverse events and patient-reported outcomes

Statistical analysis should include sample size calculation based on primary outcomes, intention-to-treat analysis, and appropriate parametric or non-parametric tests with p<0.05 considered significant [3] [2].

G start Patient Screening and Enrollment rand Randomization start->rand group1 Group 1: 0.5% this compound rand->group1 group2 Group 2: 2% Lignocaine with Adrenaline rand->group2 admin Standardized Administration group1->admin group2->admin assess Outcome Assessment admin->assess primary Primary Outcomes: Onset, Duration, Depth of Anesthesia assess->primary secondary Secondary Outcomes: Hemodynamics, Safety Parameters assess->secondary analysis Statistical Analysis primary->analysis secondary->analysis

Diagram 1: Clinical Trial Workflow for this compound Evaluation in Minor Surgical Procedures

Safety Profile and Adverse Effect Management

Cardiovascular Safety Parameters

This compound demonstrates a favorable cardiovascular safety profile compared to adrenaline-containing local anesthetics. Clinical studies have systematically evaluated hemodynamic parameters including systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at baseline and multiple intervals post-administration (10, 20, 30, and 60 minutes). These investigations consistently report no significant alterations in any cardiovascular parameter with this compound administration, in contrast to the transient but statistically significant elevations in BP and HR observed with lignocaine-adrenaline formulations [3] [2]. This cardiovascular stability is particularly valuable for patients with pre-existing hypertension, cardiac arrhythmias, coronary artery disease, or cerebrovascular conditions where adrenaline-induced hemodynamic fluctuations could precipitate adverse events.

The mechanism underlying this cardiovascular stability involves both the absence of exogenous adrenaline and potential intrinsic properties of the this compound molecule. Unlike conventional local anesthetics that cause vasodilation at the injection site (necessitating vasoconstrictor additives), this compound appears to possess mild inherent vasoconstrictor activity that prolongs anesthetic duration without systemic cardiovascular effects. This unique combination addresses a fundamental clinical challenge in local anesthesia: achieving adequate duration and depth of anesthesia without cardiovascular stimulation [3]. For researchers evaluating cardiovascular safety, recommended monitoring protocols should include continuous ECG recording and non-invasive blood pressure measurements at minimum, with more intensive hemodynamic monitoring in patient populations with significant comorbidity.

Neurological and Allergic Safety Considerations

Neurological complications associated with local anesthetics typically manifest as central nervous system excitation or depression, with seizures representing the most serious acute neurological complication. The literature suggests this compound has a lower incidence of neurological adverse effects compared to traditional agents, though all local anesthetics carry some risk of neurotoxicity if inadvertently administered intravascularly or in excessive doses [5]. The structural characteristics of this compound as a quinoline derivative may contribute to its different neurotoxicity profile compared to amine-based local anesthetics. Preclinical neurotoxicity evaluations have demonstrated no significant histological neural damage or functional neurological deficits at clinically relevant concentrations [3].

Allergic reactions to local anesthetics are relatively uncommon but represent a significant clinical concern. This compound's distinct chemical structure may offer advantages for patients with known hypersensitivity to ester or amide-type local anesthetics. Published clinical trials have reported no allergic reactions or sensitivity responses to this compound, though appropriate precautions including patient history review and preparedness for anaphylaxis management remain essential [3] [2]. For comprehensive safety assessment, researchers should document all adverse events regardless of perceived relationship to the study drug, with specific attention to dermatological reactions, respiratory symptoms, and neurological manifestations that might suggest hypersensitivity or toxicity.

Pharmaceutical Formulations and Administration Guidelines

Available Formulations and Storage Conditions

This compound is commercially available in several formulations tailored to different clinical applications:

  • Injectable Solution: 0.5% concentration in single-use ampoules or dental cartridges (1.8mL volume)
  • Combination Topical Products: this compound 0.5% + Feracrylum 1.0% gel/cream/solution for combined anesthetic and hemostatic effects
  • Storage Specifications: All formulations should be stored in a cool, dry place protected from direct sunlight, with recommended storage temperatures between 15-25°C

The combination preparation with Feracrylum represents a particularly innovative formulation designed for procedures requiring simultaneous pain control and hemostasis. Feracrylum functions as a topical hemostatic agent that forms a protective layer over wound surfaces, controlling bleeding and preventing infection while this compound provides localized analgesia. This combination is especially useful for minor surgical procedures, wound debridement, dressing changes, and dermatological procedures where both anesthesia and hemostasis are required [6].

Administration Protocols for Minor Surgical Procedures

Dosage guidelines for this compound vary based on the specific surgical procedure and administration technique:

  • Infiltration Anesthesia: 0.5-2mL of 0.5% solution (2.5-10mg) depending on the size of the area
  • Nerve Block Anesthesia: 1.8-3.6mL of 0.5% solution (9-18mg) per nerve block
  • Maximum Recommended Dose: 2mg/kg body weight, not exceeding 100mg total dose

Administration techniques should follow standard surgical aseptic principles with careful aspiration before injection to prevent intravascular administration. For minor soft tissue procedures, the recommended approach involves:

  • Skin Preparation: Cleanse with appropriate antiseptic solution
  • Needle Selection: 25-30 gauge needle based on tissue density and depth
  • Injection Technique: Slow, graduated injection with tissue pressure monitoring
  • Onset Assessment: Evaluate anesthesia development at 2-3 minute intervals
  • Procedure Initiation: Confirm adequate anesthesia before surgical commencement

Clinical effect typically begins within 2-3 minutes of administration, with full surgical anesthesia achieved within 5-7 minutes. The duration of effective anesthesia ranges from 120-180 minutes depending on the specific procedure and injection technique [3] [2] [6].

Clinical Applications and Special Considerations

Surgical Indications and Procedure-Specific Protocols

This compound is appropriate for various minor surgical procedures across multiple specialties:

  • Dental Surgery: Simple and surgical extractions, periodontal surgery, apical surgeries, and implant placement
  • Dermatologic Procedures: Excision of skin lesions, biopsy procedures, cyst removal, and wound debridement
  • Minor Orthopedic Procedures: Suturing of lacerations, foreign body removal, and closed reduction of simple fractures
  • Ophthalmic Surgery: Minor conjunctival and corneal procedures where adrenaline is contraindicated

Procedure-specific protocols should be developed to optimize this compound's unique properties. For dental extractions in cardiac patients, the recommended approach is:

  • Administer 1.8mL of 0.5% this compound as standard nerve block
  • Wait 5 minutes for onset confirmation through lip numbness testing
  • Proceed with extraction, with expected anesthesia duration of 150+ minutes
  • Monitor cardiovascular parameters throughout procedure
  • Provide standard postoperative instructions regarding oral care and analgesia

For dermatological excisions, the suggested technique involves:

  • Calculate dose based on lesion size and patient weight
  • Administer using field block technique around the lesion
  • Wait 3-5 minutes for anesthesia onset confirmed by pinprick testing
  • Perform excision with anticipated anesthesia duration of 120+ minutes
  • Consider this compound-Feracrylum combination for patients with bleeding risk
Contraindications and Precautions

While this compound demonstrates an excellent safety profile, specific contraindications and precautions should be observed:

  • Absolute Contraindications:

    • Known hypersensitivity to this compound or formulation components
    • Active infection or inflammation at the proposed injection site
    • Severe hemodynamic instability or cardiogenic shock
  • Relative Precautions:

    • Pregnancy Category C: Use only if potential benefit justifies potential risk
    • Lactation: Limited data on excretion in human milk
    • Hepatic impairment: Consider reduced dosing in severe dysfunction
    • Pediatric patients <12 years: Limited safety and efficacy data

Drug interactions with this compound have not been comprehensively studied, though theoretical interactions similar to other local anesthetics should be considered. Concurrent use with other sodium channel blockers (antiarrhythmics, certain antidepressants) might potentiate systemic toxicity risk. As with all local anesthetics, appropriate resuscitation equipment and personnel trained in advanced cardiac life support should be immediately available when administering this compound, particularly in patients with significant comorbidity [3] [2] [6].

Conclusion and Future Directions

This compound represents a significant advancement in local anesthesia technology, particularly for minor surgical procedures where adrenaline contraindications present management challenges. Its unique quinoline structure, inherent vasoconstrictor properties, and favorable cardiovascular safety profile position it as a valuable alternative to traditional amine-based anesthetics. Clinical evidence supports its efficacy in achieving adequate surgical anesthesia with duration exceeding standard lignocaine-adrenaline formulations, while maintaining superior hemodynamic stability.

Future research directions should include larger multicenter trials across diverse surgical specialties, expanded pediatric safety and efficacy studies, and investigations into potential synergistic combinations with other anesthetic adjuvants. Additionally, further exploration of this compound's molecular mechanisms may yield insights for developing next-generation local anesthetics with optimized therapeutic profiles. For researchers and clinicians, this compound offers an evidence-based option for patients who cannot tolerate adrenaline-containing formulations, expanding the possibilities for safe surgical pain management across diverse patient populations.

References

Application Notes and Protocols: Centbucridine Administration in Patients with Lignocaine Hypersensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Lignocaine (lidocaine) hypersensitivity, though rare (true incidence <1%), presents a significant clinical challenge in dental and surgical procedures where local anesthesia is essential. [1] [2] Adverse drug reactions (ADRs) to local anesthetics (LAs) are reported in 2.5–10% of administrations, but the vast majority are non-immunologic reactions (e.g., toxicity, vasovagal syncope). [2] Genuine immediate-type IgE-mediated hypersensitivity is exceedingly uncommon. [2] For patients with a confirmed or suspected history of lignocaine hypersensitivity, centbucridine represents a viable and effective alternative. [3] [4] [5] this compound is a quinoline derivative with a distinct chemical structure that lacks the amide linkage found in lignocaine, minimizing the potential for cross-reactivity. [3] [4] Its unique properties, including inherent vasoconstrictive effects and a different metabolic pathway, make it particularly suitable for patients where lignocaine or adrenaline is contraindicated. [3] [5] [6]

Pharmacological Profile of this compound

This compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is a local anesthetic agent synthesized at the Central Drug Research Institute in Lucknow, India. [4] Its mechanism of action, like other LAs, involves the reversible blockade of voltage-gated sodium channels, thereby inhibiting nerve impulse conduction. [3]

  • Chemical Class: Quinolone derivative, structurally distinct from amide-type LAs like lignocaine. [3] [5]
  • Potency: 0.5% this compound solution is clinically equivalent to 2% lignocaine. In animal models, this compound demonstrated 5-8 times greater anesthetic potency than lidocaine. [4]
  • Anesthetic Properties: It provides a similar onset of action and depth of anesthesia compared to lignocaine, but with a significantly longer duration of action (up to 2.5 hours) due to its inherent vasoconstrictive properties. [5] [7]
  • Toxicity Profile: Animal studies indicate the subcutaneous LD(_{50}) of this compound is approximately one-fourth that of lidocaine, suggesting a higher therapeutic index and lower systemic toxicity. [4]
  • Metabolism: It possesses natural antihistaminic and vasoconstricting effects, eliminating the need for added vasoconstrictors like epinephrine. [3] [5]

Table 1: Comparative Pharmacological Profile of this compound vs. Lignocaine

Parameter This compound Lignocaine
Chemical Class Quinolone Amide
Standard Concentration 0.5% 2%
Relative Potency 4-5 times more potent than lignocaine [3] Baseline
Onset of Action Comparable to Lignocaine [6] Rapid
Duration of Action ~2.5 hours [5] [7] < 2 hours [5]
Vasoconstrictor Need Inherent vasoconstrictive activity [3] Requires addition (e.g., epinephrine)
Animal LD(_{50}) (subcutaneous) One-fourth that of Lidocaine [4] Baseline
Cardiovascular Effects Fewer significant blood pressure changes [4] More frequent changes [4]

Clinical Evidence and Efficacy Data

Clinical studies have consistently demonstrated the efficacy and safety of this compound as a local anesthetic.

  • A randomized, double-blind trial comparing 0.5% this compound to 2% lignocaine for minor surgical procedures found no statistically significant differences in patient outcomes. In the this compound group (n=43), 32 patients reported a good response, compared to 35 of 44 in the lignocaine group. [4]
  • A 2020 randomized controlled trial focused on pediatric dental patients aged 12-14 years concluded that there was no significant difference between 0.5% this compound and 2% lignocaine with respect to onset, duration, and depth of anesthesia. [6]
  • This compound is well-tolerated. One study reported only one patient experiencing itching at the injection site, while significant blood pressure changes were more frequently associated with lignocaine administration. [4]

Table 2: Summary of Key Clinical Trial Findings for this compound

Study Design & Population Intervention & Comparison Key Efficacy Findings Key Safety Findings
RCT, Minor Surgery (n=87) [4] 0.5% this compound (n=43) vs. 2% Lignocaine (n=44) 32/43 (74%) good response vs. 35/44 (80%) with Lignocaine (NS) Well tolerated; 1 case of itching; fewer BP changes vs. Lignocaine
RCT, Pediatric Dentistry (12-14 yrs) [6] 0.5% this compound vs. 2% Lignocaine No significant difference in onset, duration, or depth of anesthesia Recommended as a substitute in medically compromised children
Clinical Studies Summary [3] [5] 0.5% this compound for Infiltration/Nerve Block Equivalent efficacy to 2% Lignocaine; longer duration of action No toxic reactions reported; suitable where adrenaline is contraindicated

Protocol 1: Diagnostic Workup for Suspected Lignocaine Hypersensitivity

Before administering this compound or any alternative LA, a definitive diagnosis of lignocaine hypersensitivity is crucial. The following protocol, based on current allergy testing guidelines, is recommended. [1] [2]

G Start Patient with Suspected LA Hypersensitivity History Detailed History & Clinical Evaluation of Past Reaction Start->History SPT Skin Prick Test (SPT) with Neat LA History->SPT SPT_Neg SPT Negative SPT->SPT_Neg SPT_Pos SPT Positive SPT->SPT_Pos IDT Intradermal Test (IDT) at 1:10 or 1:100 Dilution SPT_Neg->IDT ConfirmAllergy LA Hypersensitivity Confirmed SPT_Pos->ConfirmAllergy IDT_Neg IDT Negative IDT->IDT_Neg IDT_Pos IDT Positive IDT->IDT_Pos Provocation Subcutaneous Provocation Test (SCT) with LA IDT_Neg->Provocation IDT_Pos->ConfirmAllergy Provocation->ConfirmAllergy Reaction Occurs Alternative Proceed with Tested Alternative LA (e.g., this compound) Provocation->Alternative No Reaction

Diagram 1: Diagnostic workflow for suspected local anesthetic hypersensitivity.

Pre-Test Considerations
  • Timing: Perform diagnostic tests at least 4 weeks after the initial adverse reaction to avoid false-negative results and allow the immune system to reset. [1] [2]
  • Patient Preparation: Discontinue medications that may interfere with test results (e.g., antihistamines) prior to testing according to established guidelines. [1] [2] Obtain informed consent.
  • Emergency Preparedness: Tests must be conducted in a setting equipped for emergency resuscitation, with personnel trained to manage anaphylaxis. [2]
  • LA Formulation: Use vasoconstrictor-free, preservative-free formulations of the suspected local anesthetic (lignocaine) for all testing to prevent false-positive reactions. [1] [2]
Stepwise Testing Procedure
  • Skin Prick Test (SPT):

    • Procedure: Apply a drop of neat (undiluted) lignocaine and controls (positive histamine control 10 mg/mL and negative saline control) to the volar forearm. Perform a prick with a lancet.
    • Interpretation: Read after 15 minutes. A positive SPT is defined as a wheal diameter ≥3 mm greater than the negative control. [1] A positive SPT confirms hypersensitivity, and no further testing with the culprit drug should be performed.
  • Intradermal Test (IDT):

    • Indication: Proceed only if SPT is negative.
    • Procedure: Inject 0.02-0.05 mL of lignocaine at a 1:10 or 1:100 dilution intradermally.
    • Interpretation: Read after 15-20 minutes. A positive IDT is an increase in the initial wheal diameter by ≥3 mm. [1] [2] IDT at a 1:10 dilution has been shown to have a high negative predictive value (99%) for immediate-type reactions. [1]
  • Subcutaneous Provocation Test (SCT):

    • Indication: The gold standard if both SPT and IDT are negative.
    • Procedure: Administer subcutaneous injections of undiluted lignocaine in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL) every 20-30 minutes. [1] [2]
    • Monitoring: Observe the patient for at least 2 hours after the final injection for any local or systemic reactions. A positive provocation test confirms hypersensitivity.

Protocol 2: Administration of this compound in Hypersensitive Patients

For patients with confirmed lignocaine hypersensitivity, this compound can be adopted as the primary local anesthetic.

Pre-Administration Safety Check
  • Confirm Hypersensitivity: Ensure lignocaine hypersensitivity is confirmed via diagnostic testing.
  • Patient History: Review medical history, especially for cardiac, thyroid, or other conditions where vasoconstrictors are contraindicated—this compound's inherent vasoconstriction may be beneficial. [3] [5]
  • Informed Consent: Discuss the use of this compound, its off-label status (in many regions), and potential side effects with the patient/parent.
Dosage and Administration Guidelines
  • Standard Concentration: 0.5% this compound solution. [3] [4] [6]
  • Techniques: Effective for infiltration anesthesia, nerve blocks, and spinal anesthesia. [3] [4]
  • Dosing Volume: Similar to that used for 2% lignocaine. The maximum safe dose in humans is still being established; adhere to principles of using the smallest effective volume.
  • Procedure:
    • Aspirate to avoid intravascular injection.
    • Inject slowly to minimize discomfort and tissue trauma.
    • Onset of action is comparable to lignocaine. [6]
    • Be prepared for a longer duration of soft tissue anesthesia (~2.5 hours). [5] [7]
Monitoring and Management of Adverse Events
  • Intra-operative Monitoring: Standard vital sign monitoring is sufficient.
  • Common Adverse Effects: this compound is generally well-tolerated. Minor side effects like transient itching at the injection site have been reported. [4]
  • Management: No specific antidote exists. Management of systemic toxicity (though unlikely based on animal data) would be supportive, similar to managing LA toxicity from other agents.

G A1 Confirm Lignocaine Hypersensitivity via Testing A2 Review Patient History and Obtain Consent A1->A2 A3 Prepare 0.5% this compound (Vasoconstrictor-Free) A2->A3 A4 Administer via Standard Technique: - Infiltration - Nerve Block A3->A4 A5 Monitor for Efficacy and Adverse Events A4->A5 A6 Procedure Complete A5->A6 A7 Advise on Extended Anesthesia Duration (~2.5h) A6->A7

Diagram 2: Clinical administration protocol for this compound.

Limitations and Future Research

  • Pediatric Use: While effective in children aged 12-14 years, the safety and efficacy of this compound in children under 12 have not been fully established and require further investigation. [5] [7]
  • Geographic Availability: this compound has been more extensively used and studied in India; its global availability may be limited.
  • Comparative Data: More large-scale, multi-center randomized controlled trials directly comparing this compound to other amide LAs in confirmed hypersensitive patients are needed.
  • Delayed Hypersensitivity: Current protocols focus on immediate-type hypersensitivity. Evaluation for delayed-type reactions (type IV) may require patch testing. [2]

Conclusion

This compound is a potent and effective alternative local anesthetic for patients with confirmed lignocaine hypersensitivity. Its distinct chemical structure, favorable safety profile, and comparable efficacy to 2% lignocaine make it a valuable agent in the clinical arsenal. Adherence to a rigorous diagnostic protocol for confirming LA allergy is paramount. Following the outlined application notes and protocols, researchers and clinicians can safely utilize this compound, thereby ensuring painless and effective surgical and dental care for a vulnerable patient population.

References

managing Centbucridine burning sensation side effect

Author: Smolecule Technical Support Team. Date: February 2026

Reported Side Effect & Context

The burning sensation is a documented side effect of Centbucridine. The key context from clinical studies is summarized below.

Anesthetic Type Concentration Reported Burning Sensation
This compound [1] 1.0% "Minor side effects like burning sensations were longest with 1% this compound."
This compound [1] 0.5% Shorter duration of burning sensation compared to the 1% formulation.
Lignocaine [1] 4.0% Quickest onset of anesthesia, with burning sensation not explicitly mentioned as a notable finding.

One clinical trial noted that no significant adverse local or systemic effects were observed outside of this sensation [1]. The burning sensation is concentration-dependent, with the 1% formulation causing a longer-lasting sensation compared to the 0.5% solution [1].

Troubleshooting & Mitigation Strategies for Researchers

Without a direct antidote, the following approaches can help manage and investigate this side effect.

Troubleshooting Guide
  • Confirm the Cause: Verify that the burning sensation is a known side effect of the drug itself and not a symptom of contamination, incorrect pH, or tissue damage from improper technique.
  • Assess Severity and Duration: Monitor and record the intensity (e.g., using a visual analogue scale) and duration of the sensation. This is crucial data for risk-benefit analysis.
  • Evaluate Concentration: Consider if a lower concentration of this compound (e.g., 0.5%) would provide sufficient anesthetic efficacy for your experimental procedure while reducing the side effect [1].
  • Review Formulation Excipients: Investigate the role of buffering agents, preservatives, or other components in the vehicle solution that might contribute to the sensation.
Experimental Mitigation Protocols

While not tested specifically for this compound, these general protocols are worth experimental validation:

  • pH Buffering of Anesthetic Solution
    • Principle: Commercial local anesthetics are acidic for solubility and stability. Buffering them to a physiological pH just before administration can significantly reduce the pain of injection [2] [3].
    • Methodology: For a standard 1.8 mL dental cartridge, adding 0.18 mL of 8.4% sodium bicarbonate (NaHCO₃) is a common protocol [3]. The solution must be used immediately after buffering as its stability is reduced.
  • Pre-application of Topical Anesthetic
    • Principle: Using a potent topical anesthetic can desensitize the mucosa or skin before the main injection.
    • Methodology: Apply a topical anesthetic like Cetacaine for at least 1 minute on a dried mucosal surface. Cetacaine has been shown to have a greater depth of surface anesthesia and is less sensitive to moisture compared to other gels, making it potentially more effective [2].

Proposed Experimental Workflow for Side Effect Investigation

The following diagram maps a systematic approach to investigate the burning sensation mechanism. Adhering to this workflow can help identify the root cause and potential solutions.

G Start Reported Burning Sensation A1 Confirm Drug Source and Purity Start->A1 A2 Verify Administration Technique Start->A2 A3 Document Severity/Duration Start->A3 B1 Test Lower Concentration (0.5%) A1->B1 B2 Experiment with pH Buffering A2->B2 B3 Test with Different Topical Anesthetics A3->B3 C1 Analyze Vehicle/Excipients B1->C1 C2 Compare with Lignocaine Control B2->C2 C3 Investigate Neuronal Excitation Mechanism B3->C3 End Identify Cause & Implement Mitigation C1->End C2->End C3->End

The provided search results do not detail the cellular signaling pathways this compound might activate to cause burning. Future research could focus on whether it inadvertently activates pathways like the TRPV1 receptor (involved in thermal pain and burning sensations) or specific itch pathways in addition to its sodium channel blockade.

References

Centbucridine neurotoxicity potential and safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile in Clinical Studies

Clinical trials comparing centbucridine to established local anesthetics like lignocaine indicate that it is an effective alternative with a comparable or even improved safety profile in certain areas.

The table below summarizes key findings from clinical studies on this compound:

Parameter This compound (0.5%) Lignocaine (2% with Adrenaline) Clinical Significance
Onset of Anesthesia 162.92 ± 64.4 sec [1] 176.03 ± 58.2 sec [1] Comparable onset time; no statistically significant difference.
Duration of Anesthesia 151.01 ± 44.4 min [1] 111.07 ± 24.9 min [1] Significantly longer duration (P=0.00), potentially advantageous for prolonged procedures.
Cardiovascular Effects No adverse effects reported; better stability [1] [2] Requires adrenaline, which can cause cardiovascular side effects [1] Safer for patients with contraindications to adrenaline (e.g., hypertension, cardiovascular disease).
Reported Side Effects Minor (e.g., burning sensation); no significant local or systemic adverse effects [1] [3] Well-known profile; potential for systemic toxicity (CNS, cardiac) [4] [5] Promising safety and tolerability in studied populations.

In ophthalmology, a 1% this compound solution provided a longer duration of surface anesthesia and deeper analgesia compared to 4% lignocaine, though with a slightly slower onset. Only minor side effects like a transient burning sensation were reported [3].

Neurotoxicity and Risk Assessment

This compound is classified as a non-ester, non-amide local anesthetic, which makes it chemically distinct from most other agents [5]. Preclinical research specifically references the "experimental evaluation of potential neurotoxicity" of this compound [2], indicating that neurotoxicity is a recognized aspect of its safety assessment.

  • General Neurotoxicity of Local Anesthetics: All local anesthetics carry a risk of neurologic complications, which can arise from direct neurotoxicity or systemic absorption. The overall incidence is rare (less than 3%), but serious complications like seizures can occur [4].
  • Assessment Framework: While specific data for this compound is limited, regulatory bodies like the U.S. EPA and OECD provide guidelines for neurotoxicity risk assessment. Testing should evaluate the nervous system's structure and function, with special consideration for the increased vulnerability of developing nervous systems in infants and children [6] [7].

Technical Guide: Experimental Assessment and Troubleshooting

For researchers investigating this compound's neurotoxic potential, here are key experimental considerations and common troubleshooting points.

Detailed Experimental Protocol for Neurotoxicity Assessment

A robust assessment should include in vitro and in vivo models. The following workflow outlines a generalized protocol for evaluating compound-induced neurotoxicity, adaptable for this compound testing.

G Start Start: Compound Under Investigation InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo SubInVitro1 • Cell viability assays (e.g., MTT) • Apoptosis markers (e.g., caspase-3) • Neurite outgrowth analysis InVitro->SubInVitro1 SubInVitro2 • Morphological analysis • Electrophysiological recordings InVitro->SubInVitro2 SubInVivo1 • Functional Observational Battery (FOB) • Motor activity assessment InVivo->SubInVivo1 SubInVivo2 • Perfusion and histopathology • Microscopic examination of neural tissues InVivo->SubInVivo2 DataSynthesis Data Synthesis & Risk Assessment SubInVitro1->DataSynthesis SubInVitro2->DataSynthesis SubInVivo1->DataSynthesis SubInVivo2->DataSynthesis Guideline Adhere to OECD Test Guidelines (e.g., TG 424, 426) Guideline->InVitro  Informs Guideline->InVivo  Informs

Diagram: Generalized Workflow for Compound Neurotoxicity Assessment

Key Experimental Considerations:

  • Model Selection: The choice between in vitro and in vivo models depends on the research question. In vitro models are useful for high-throughput screening, while in vivo models provide data on systemic effects and complex behaviors [8].
  • Adherence to Guidelines: Following established test guidelines ensures data reliability and regulatory acceptance [7].
Signaling Pathways in Neurotoxicity/Neuroprotection

Understanding the molecular pathways involved in neurotoxicity and neuroprotection is crucial for interpreting data. Lithium's protective effects against NMDA receptor antagonist toxicity illustrate key pathways.

G cluster_path1 Toxicity Pathway cluster_path2 Protection Pathway PCP PCP/NMDA Receptor Antagonist PathwayInhibition Inhibits Pro-Survival Pathways PCP->PathwayInhibition GSK3BActivation Activates GSK-3β (Pro-apoptotic) PathwayInhibition->GSK3BActivation Apoptosis Neuronal Apoptosis GSK3BActivation->Apoptosis Lithium Lithium Intervention PathwayStimulation Stimulates Pro-Survival Pathways Lithium->PathwayStimulation GSK3BInhibition Inhibits GSK-3β Activity Lithium->GSK3BInhibition PathwayStimulation->Apoptosis  Counteracts PathwayStimulation->GSK3BInhibition  Contributes to GSK3BInhibition->Apoptosis  Counteracts Protection Neuroprotection GSK3BInhibition->Protection

Diagram: Key Signaling Pathways in Neuroprotection

Pathway Insights:

  • The PI-3K/Akt and MEK/ERK pathways are critical pro-survival signaling routes. Inhibition of these pathways can lead to neuronal death [9].
  • GSK-3β is a key pro-apoptotic factor; its inhibition provides neuroprotection [9].
  • This mechanistic understanding is vital for designing experiments to assess a compound's neurotoxic potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of this compound over lignocaine? The primary advantage is its longer duration of anesthetic action and inherent vasoconstrictive properties, eliminating the need for adrenaline. This makes it particularly useful for patients where adrenaline is contraindicated [1] [2].

Q2: Are there any known neurotoxic effects of this compound? Available clinical studies in dentistry and ophthalmology have not reported significant neurotoxic effects, with only minor side effects like transient burning sensations noted [1] [3]. A specific preclinical study exists on its "potential neurotoxicity," suggesting the topic has been investigated, but detailed public data is limited [2].

Q3: What are the best practices for designing a neurotoxicity study for a new local anesthetic?

  • Follow Regulatory Guidelines: Adhere to established test guidelines (e.g., OECD TG 424, 426) for reliability and acceptance [7].
  • Use Integrated Approaches: Combine in vitro and in vivo models to get a complete picture of neurotoxic potential [8].
  • Investigate Mechanisms: Study effects on key cellular pathways, such as PI-3K/Akt and ERK, and markers of apoptosis to understand the mechanism of action [9].

Q4: Can this compound be used in patients with cardiovascular issues? Clinical evidence suggests yes. Studies report that this compound provides better cardiovascular stability and is a suitable alternative for patients in whom lignocaine with adrenaline is contraindicated due to cardiovascular disease [1] [2].

References

optimizing Centbucridine concentration for prolonged duration

Author: Smolecule Technical Support Team. Date: February 2026

Centbucridine Technical Support Center

Quantitative Data Summary

The table below summarizes key findings from a randomized controlled trial that directly compared this compound to Lignocaine [1].

Parameter 0.5% this compound HCl 2% Lignocaine HCl with Adrenaline Statistical Significance
Onset of Anesthesia 162.92 ± 64.4 seconds 176.03 ± 58.2 seconds P = 0.121 (Not Significant)
Duration of Anesthesia 151.01 ± 44.4 minutes 111.07 ± 24.9 minutes P = 0.00 (Significant)
Depth of Anesthesia (VAS=0) 82% of patients 83% of patients P = 0.134 (Not Significant)
Requirement for Additional Dose Not Reported Not Reported Not Reported
Reported Side Effects None None Not Applicable
Detailed Experimental Protocol

For reliable and reproducible results, you can adapt the following methodology from the comparative efficacy study [1].

  • 1. Study Design: A double-blind, randomized controlled trial is the gold standard for comparing anesthetic efficacy.
  • 2. Patient Population:
    • Inclusion Criteria: Healthy adults (ASA-I classification) aged 18-60 years requiring lower molar extraction.
    • Exclusion Criteria: Patients with acute oral infections or a positive intradermal sensitivity test to the anesthetic agents.
  • 3. Administration:
    • Technique: Inferior Alveolar Nerve Block, administered as a single cartridge using a standardized technique.
    • Blinding: The operator administering the injection should be blinded to the anesthetic agent. Use syringes loaded by a third party with the ampoule names concealed.
  • 4. Data Collection:
    • Onset Time: Measure in seconds from injection completion. Confirm subjectively (patient reports numbness) and objectively (lack of sensation to pinprick with a 20-gauge needle on the attached gingiva).
    • Duration: Measure in minutes from onset until the patient reports normal sensation, confirmed objectively.
    • Depth: Use a patient-reported Visual Analogue Score (VAS) from 0 (no pain) to 5 (unbearable pain) immediately after the procedure.
    • Cardiovascular Monitoring: Record blood pressure and pulse rate pre-operatively (baseline) and at 10, 20, 30, and 60 minutes post-administration.
Frequently Asked Questions (FAQs)

Q1: What is the primary clinical advantage of this compound over Lignocaine? The most significant advantage is its longer duration of action. The cited study found that 0.5% this compound provided anesthesia that lasted approximately 40 minutes longer than 2% Lignocaine with adrenaline [1]. Furthermore, this compound possesses inherent vasoconstrictive properties, eliminating the need to add adrenaline, which is sometimes contraindicated in medically compromised patients [1] [2].

Q2: Is this compound associated with a higher risk of neurotoxicity? Current evidence suggests a favorable safety profile. The compound is described as a relatively newer agent with a lower adverse effect profile regarding neurotoxicity [2]. In the dental study, none of the 100 patients who received this compound reported any side effects or allergic reactions [1].

Q3: How does the potency of this compound compare to Lignocaine? While the provided study used a 0.5% concentration of this compound versus a 2% concentration of Lignocaine, other published literature has indicated that this compound could be four to five times more potent than Lignocaine [1]. This higher potency helps explain its efficacy at a lower concentration.

Troubleshooting Guide
Issue Potential Cause Solution
Inconsistent Anesthesia Onset Anatomical variation in nerve location; technical error in injection. Ensure standardized injection technique by a trained professional. Verify the accuracy of the nerve block landmark.
Short Duration of Action Inadequate concentration; injection into an inflamed or infected area. (The provided study did not test other concentrations. Based on its properties) Consider that this compound has an inherent vasoconstrictor effect, which should theoretically prolong its duration. Avoid injection into infected sites, as the localized acidic environment can impair anesthetic effect.
Inadequate Depth of Anesthesia The selected concentration is insufficient for the intended procedure. The 0.5% concentration was effective for dental extractions. For more invasive or painful procedures, research into higher concentrations is needed, as no data is currently available.
Experimental Workflow for Efficacy Evaluation

The following diagram visualizes the core experimental workflow for evaluating this compound, as derived from the study protocol.

This compound Efficacy Evaluation Workflow Start Patient Screening & Recruitment A Randomization Start->A B Group I: 0.5% this compound A->B C Group II: 2% Lignocaine with Adrenaline A->C D Inferior Alveolar Nerve Block B->D C->D E Data Collection Phase D->E F Onset Time (Seconds) E->F G Duration (Minutes) E->G H Depth of Anesthesia (VAS) E->H I Cardiovascular Parameters E->I End Data Analysis & Comparison F->End G->End H->End I->End

Important Research Considerations

The existing data provides a solid foundation, but several areas require further investigation:

  • Concentration Optimization: The available study only tested a 0.5% concentration. Future experiments should explore a range of concentrations (e.g., 0.25%, 0.75%, 1%) to establish a full dose-response relationship and identify the optimal concentration for different procedure types.
  • Procedure-Specific Efficacy: The evidence is currently limited to dental extractions. Research is needed to evaluate this compound's efficacy in other surgical and procedural settings.
  • Formulation Advances: Like other local anesthetics, the development of extended-release formulations (e.g., liposomal or multilamellar vesicles) could further prolong its duration of action and improve its clinical utility [3].

References

Centbucridine versus lignocaine cardiovascular parameters stability

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cardiovascular Parameter Stability

The table below summarizes key findings from controlled clinical studies on the cardiovascular effects of Centbucridine versus Lignocaine with adrenaline in patients undergoing dental procedures.

Parameter This compound (0.5%) Lignocaine (2%) with Adrenaline Clinical Significance
Heart Rate (HR) Minimal to no significant change [1] [2] Transient, statistically significant increases observed [2] This compound offers superior stability, avoiding tachycardia linked to adrenaline [2].
Systolic & Diastolic Blood Pressure Stable with no significant changes from baseline [1] [2] Statistically significant increases post-administration [2] This compound is preferable for patients where BP elevation is a concern [1] [3].
Key Differentiating Factor Contains inherent vasoconstrictor property; does not require adrenaline [1] [3] Requires adrenaline to counteract its inherent vasodilatory effect and prolong action [1] [4] This compound can be used confidently in patients where adrenaline is contraindicated [1] [2].

Frequently Asked Questions for Researchers

Q1: What is the primary cardiovascular advantage of this compound over Lignocaine? The primary advantage is its inherent vasoconstrictor property [3]. Unlike Lignocaine, which causes vasodilation and must be combined with adrenaline, this compound provides adequate duration and depth of anesthesia without the need for exogenous vasoconstrictors. This eliminates the cardiovascular stimulation (e.g., increased heart rate and blood pressure) directly associated with adrenaline [1] [2].

Q2: In which patient populations should this compound be considered as an alternative? this compound is a suitable alternative for patients in whom adrenaline is contraindicated. This typically includes individuals with significant cardiovascular conditions such as:

  • Uncontrolled hypertension [5]
  • Recent myocardial infarction
  • Arrhythmias
  • Other states where sympathetic stimulation is undesirable [3] [2]

Q3: Were any adverse cardiovascular effects reported with this compound in the studies? Across the studies cited, none of the patients receiving this compound reported any side effects or allergic reactions [1]. The drug was well-tolerated, with no incidences of cardiovascular instability linked to its use.

Experimental Protocol: Assessing Cardiovascular Stability in Animal Models

For researchers investigating local anesthetic cardiovascular effects in preclinical models, the following workflow outlines a standard experimental approach.

G Animal Prep (e.g., Rodent) Animal Prep (e.g., Rodent) Baseline CV Measurement Baseline CV Measurement Animal Prep (e.g., Rodent)->Baseline CV Measurement Randomized Drug Admin (IV/Infiltration) Randomized Drug Admin (IV/Infiltration) Baseline CV Measurement->Randomized Drug Admin (IV/Infiltration) Continuous CV Monitoring Continuous CV Monitoring Randomized Drug Admin (IV/Infiltration)->Continuous CV Monitoring Data Analysis & Statistics Data Analysis & Statistics Continuous CV Monitoring->Data Analysis & Statistics HR, BP, ECG HR, BP, ECG Continuous CV Monitoring->HR, BP, ECG  Records Report & Interpretation Report & Interpretation Data Analysis & Statistics->Report & Interpretation Compare vs. Baseline & Control Compare vs. Baseline & Control Data Analysis & Statistics->Compare vs. Baseline & Control  Applies

Workflow Stage Details:

  • Animal Preparation: Use an established model (e.g., rodent, canine). Anesthetize the animal and secure airway. Cannulate a central artery (e.g., carotid) and a peripheral vein for direct BP monitoring and drug administration.
  • Baseline CV Measurement: Record stable baseline values for Heart Rate (HR), Systolic/Diastolic Blood Pressure (BP), and Electrocardiogram (ECG) for at least 10-15 minutes [6].
  • Randomized Drug Administration: Administer the test compounds (e.g., this compound, Lignocaine, Lignocaine with Adrenaline, Saline control) via a slow intravenous bolus or local infiltration in a randomized and blinded fashion. Doses should be calculated based on animal weight and translated from human therapeutic doses.
  • Continuous CV Monitoring: Continuously record HR, BP, and ECG for the duration of the experiment. Pay close attention to the first 10-30 minutes post-injection for acute changes. Note any arrhythmias or significant deviations from baseline.
  • Data Analysis & Statistics: Analyze parameters like maximum change in HR/BP, time to recovery, and incidence of arrhythmias. Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) to compare the experimental groups against baseline and control data. A p-value of <0.05 is typically considered statistically significant [1].
  • Report & Interpretation: Clearly report the findings, highlighting differences in cardiovascular stability between the anesthetics. Interpret the results in the context of the drug's mechanism, particularly the presence or absence of adrenaline.

Mechanism of Action Diagram

The different cardiovascular profiles of these anesthetics stem from their distinct mechanisms at the molecular and physiological levels, as illustrated below.

G Local Anesthetic Local Anesthetic This compound This compound Local Anesthetic->this compound Lignocaine (Plain) Lignocaine (Plain) Local Anesthetic->Lignocaine (Plain) Inherent Vasoconstriction Inherent Vasoconstriction This compound->Inherent Vasoconstriction  Causes Inherent Vasodilation Inherent Vasodilation Lignocaine (Plain)->Inherent Vasodilation  Causes Lignocaine + Adrenaline Lignocaine + Adrenaline Lignocaine (Plain)->Lignocaine + Adrenaline Stable CV Parameters Stable CV Parameters Inherent Vasoconstriction->Stable CV Parameters  Leads to Systemic Absorption Systemic Absorption Inherent Vasodilation->Systemic Absorption  Increases Risk of CV Effects Risk of CV Effects Systemic Absorption->Risk of CV Effects  Raises Blocks Vasodilation Blocks Vasodilation Lignocaine + Adrenaline->Blocks Vasodilation  Adds to Beta-1 Adrenergic Stimulation Beta-1 Adrenergic Stimulation Blocks Vasodilation->Beta-1 Adrenergic Stimulation  But causes Increased HR & BP Increased HR & BP Beta-1 Adrenergic Stimulation->Increased HR & BP  Causes

References

Centbucridine in patients with adrenaline contraindications

Author: Smolecule Technical Support Team. Date: February 2026

Centbucridine: Key Technical Data

The table below summarizes the core information available for this compound, which is crucial for understanding its application.

Property Description
Drug Class Non-ester, non-amide group local anesthetic [1].
Key Advantage Possesses an inherent vasoconstrictor property, eliminating the need for added adrenaline [1].
Primary Indication Suitable for use in routine minor surgery cases, including dental extractions [1].
Clinical Significance An ideal agent where adrenaline is absolutely contraindicated due to systemic problems [1].
Cardiovascular Action No effects on cardiovascular parameters, making it safer for at-risk patients [1].
Comparative Efficacy Found to have a sufficient degree of local anesthetic activity comparable to lignocaine with adrenaline [1].

Frequently Asked Questions

  • Why is this compound recommended for patients with adrenaline contraindications? this compound is recommended because it does not require adrenaline to prolong its anesthetic effect or control bleeding. Its inherent vasoconstrictor property provides adequate local anesthesia and hemostasis without the cardiovascular risks (like increased heart rate and blood pressure) associated with adrenaline [1].

  • What is the evidence supporting this compound's efficacy and safety? Clinical studies have compared this compound to standard local anesthetics like lignocaine with adrenaline. Results indicate that this compound exhibits a sufficient degree of local anesthetic activity suitable for routine minor surgeries, with no significant effects on cardiovascular parameters [1].

Experimental & Research Context

The following workflow outlines a general approach for comparing local anesthetics, which can be adapted for further this compound studies.

Patient Recruitment & Screening Patient Recruitment & Screening Randomized Allocation Randomized Allocation Patient Recruitment & Screening->Randomized Allocation Group A: this compound Group A: this compound Randomized Allocation->Group A: this compound Group B: Control Anesthetic Group B: Control Anesthetic Randomized Allocation->Group B: Control Anesthetic Administer Anesthesia Administer Anesthesia Group A: this compound->Administer Anesthesia Group B: Control Anesthetic->Administer Anesthesia Monitor Vital Signs Monitor Vital Signs Administer Anesthesia->Monitor Vital Signs Perform Surgical Procedure Perform Surgical Procedure Monitor Vital Signs->Perform Surgical Procedure Assess Anesthetic Duration Assess Anesthetic Duration Perform Surgical Procedure->Assess Anesthetic Duration Evaluate Pain Control (VAS) Evaluate Pain Control (VAS) Perform Surgical Procedure->Evaluate Pain Control (VAS) Analyze Data & Outcomes Analyze Data & Outcomes Assess Anesthetic Duration->Analyze Data & Outcomes Evaluate Pain Control (VAS)->Analyze Data & Outcomes

Information Limitations & Next Steps

The search results confirm this compound's value in specific clinical scenarios but lack the depth required for a full technical support center. Key information such as detailed molecular mechanisms, synthetic pathways, pharmacokinetic data, comprehensive side effect profiles, and specific troubleshooting guides for lab experiments was not available.

To build a more complete knowledge base, I suggest you:

  • Consult Specialized Databases: Search for this compound in dedicated pharmaceutical and pharmacological databases (e.g., PubChem, DrugBank) for chemical data and known targets.
  • Perform a Deep Literature Review: Conduct a targeted search on academic platforms (e.g., PubMed, Google Scholar) using terms like "this compound pharmacology", "this compound synthesis", and "this compound mechanism of action".
  • Reference Original Research: The core clinical studies on this compound were conducted by Indian research groups in the 1980s [1]. Locating these original publications may yield more granular experimental details.

References

reducing Centbucridine minor side effects clinical strategies

Author: Smolecule Technical Support Team. Date: February 2026

Reported Minor Side Effects of Centbucridine

The following table summarizes the minor side effects of this compound as reported in clinical studies. Note that these effects were generally transient and did not require major intervention.

Side Effect Reported Frequency / Context Supporting Clinical Evidence
Burning Sensation Reported with 1% topical ophthalmic solution; duration was longer than with lignocaine. [1] Noted in a randomized double-masked trial on 60 healthy volunteers. [1]
Dizziness, Headache Listed as potential temporary side effects. [2] Information from a pharmaceutical knowledge base. [2]
Pins and Needles, Muscle Twitchiness Listed as potential temporary side effects. [2] Information from a pharmaceutical knowledge base. [2]
Prolonged Numbness Listed as a potential temporary side effect. [2] Information from a pharmaceutical knowledge base. [2]
Itching at Injection Site One case reported in a study of 87 patients. [3] Noted in a randomized double-blind noncrossover trial. [3]
Redness or Swelling at Injection Site Listed as a potential side effect. [4] Information from a pharmaceutical knowledge base. [4]

Insights from Clinical Study Protocols

While the search results do not yield specific "troubleshooting guides," the methodologies of key clinical trials provide a framework for monitoring and assessing side effects. The workflow below outlines a general approach for evaluating local anesthetics, based on these studies.

cluster_monitoring Monitoring & Assessment Parameters Start Clinical Trial Protocol Start Screening Patient Screening & Exclusion Start->Screening Admin Blinded Drug Administration Screening->Admin Monitor Systematic Monitoring Period Admin->Monitor Assess Side Effect Assessment Monitor->Assess Onset Onset of Action Monitor->Onset Duration Duration of Anesthesia Monitor->Duration Depth Depth of Analgesia (e.g., VAS Score) Monitor->Depth CVS Cardiovascular Parameters (Heart Rate, Blood Pressure) Monitor->CVS End Data Analysis & Conclusion Assess->End SideEffects Adverse Effects (e.g., Burning, Itching) Assess->SideEffects

The clinical protocols from the search results share several key features for safety evaluation [5] [1] [6]:

  • Blinded Design: Studies were randomized and double-blinded to eliminate bias.
  • Systematic Timing: Vital signs (pulse, blood pressure) were measured at baseline and regular intervals post-administration (e.g., 10, 20, 30, 60 minutes).
  • Standardized Assessment: The Visual Analogue Score (VAS) was used to quantify subjective pain during procedures [5]. Side effects were recorded as they occurred.

Frequently Asked Questions for Professionals

Q1: What is the overall safety profile of this compound compared to Lignocaine? Clinical trials consistently report that this compound is well-tolerated with a safety profile comparable to, and in some aspects potentially favorable to, Lignocaine [5] [6] [3]. Key differentiators include:

  • Cardiovascular Stability: Multiple dental surgery studies noted that this compound resulted in better cardiovascular stability and did not cause significant changes in blood pressure or pulse rate, unlike Lignocaine which is often combined with adrenaline [5] [6].
  • Inherent Vasoconstrictor Property: this compound has a built-in vasoconstrictive effect, eliminating the need for additives like adrenaline. This makes it a strong candidate for patients where adrenaline is contraindicated [5] [7].
  • Lower Toxicity: Animal studies indicated that this compound had an LD50 one-fourth that of Lidocaine, suggesting a potentially higher therapeutic index [3].

Q2: Are there any patient groups for which this compound is particularly recommended? Yes. The literature suggests this compound can be confidently used in patients who cannot tolerate Lignocaine or where adrenaline is contraindicated [5] [7] [6]. This includes medically compromised patients for whom the cardiovascular effects of vasoconstrictors are a concern.

Q3: What is the recommended concentration of this compound for dental procedures? For dental procedures such as extractions and nerve blocks, a 0.5% solution of this compound has been shown to be effective and is directly compared to 2% Lignocaine with adrenaline in multiple studies [5] [6]. Its anesthetic potency is reported to be 4-5 times greater than Lignocaine [8].

The clinical evidence for this compound is promising, particularly regarding its cardiovascular stability and duration of action. However, the available data on proactive side effect management is limited.

References

Comparative Anesthetic Profile: Centbucridine vs. Lignocaine

Author: Smolecule Technical Support Team. Date: February 2026

Feature 0.5% Centbucridine 2% Lignocaine (with Adrenaline) Comparative Notes & Source
Effective Concentration 0.5% for infiltration/nerve block [1] 1-2% [1] This compound is effective at a lower concentration [1].
Relative Potency 4-5x lignocaine [2] Baseline Higher potency allows for lower dosage [2].
Onset of Action ~105 seconds [3] ~100 seconds [3] No significant difference in a dental trial (p=0.647) [3].
Duration of Action ~92 minutes [3] ~92 minutes [3] No significant difference in a dental trial (p=0.931) [3].
Repeat Injection Rate 16% of patients [1] Information Missing In one study, 16% needed a repeat for full procedure efficacy [1].
Cardiovascular Effect Significant pulse rate drop at 10/30 min [3] Information Missing Statistically significant vs. lignocaine; monitor vital signs [3].
Systemic Toxicity (Animal LD50) One-fourth that of lignocaine [1] Baseline Suggests a wider safety margin [1].

Experimental Protocols from Cited Research

For professionals designing experiments, here are methodologies from the key studies that generated the data above.

1. Protocol: Dental Anesthesia in Children (Split-Mouth Design) This protocol is from the 2020 randomised controlled trial that compared 0.5% this compound with 2% lignocaine [3].

  • Study Design: Split-mouth, triple-blind, randomised controlled trial.
  • Subjects: 56 children aged 12-14 years requiring bilateral dental procedures.
  • Intervention: Each subject received both anesthetics in opposite mandibular quadrants in random order, administered as an Inferior Alveolar Nerve Block (IANB).
  • Primary Outcomes Measured:
    • Onset of anesthesia: Time from injection to numbness (in seconds).
    • Duration of anesthesia: Time until the numbness wore off (in minutes).
    • Depth of anesthesia: Assessed using a pre-validated Visual Analog Scale (VAS) at 10, 30, and 60 minutes.
    • Physiological effect: Pulse rate monitored with a pulse oximeter.

2. Protocol: Early Human Efficacy and Safety Trial This outlines the methodology from the foundational 1983 study [1].

  • Study Design: Randomised, double-blind, non-crossover trial.
  • Subjects: 87 patients admitted for minor surgery.
  • Intervention: Patients randomly received either 0.5% this compound or 2% lidocaine (both without vasoconstrictors) for infiltration anesthesia.
  • Safety Measures: Patients were clinically examined, and routine lab data was obtained. A sensitivity test (0.1 ml intradermal injection) was performed prior to the procedure.
  • Efficacy Assessment: The "good response" to anesthesia and need for repeat injections were recorded and statistically analysed using Student's t-test.

Frequently Asked Questions for Troubleshooting

Q1: In our clinical trial, the anesthesia depth seems inadequate in some subjects. When should a repeat injection be considered? The available data indicates that in one study, 16% of patients required a second injection of this compound to complete the surgical procedure successfully [1]. The decision should be based on continuous monitoring of anesthetic depth using a validated scale (like VAS) at defined intervals (e.g., 10 minutes). If inadequate depth is confirmed, a repeat injection can be administered following your protocol's pre-defined dosage limits.

Q2: What is the most critical vital sign to monitor after administering this compound? A 2020 RCT found that This compound caused a statistically significant drop in pulse rate at 10 and 30 minutes post-injection compared to lignocaine [3]. Therefore, close monitoring of the patient's heart rate is recommended, especially during the first hour after administration.

Q3: Can this compound be used in patients where vasoconstrictors are contraindicated? Yes. A literature review notes that this compound has inherent vasoconstricting properties [2]. This makes it a potential anesthetic of choice in cases of patient hypersensitivity to vasoconstrictors like adrenaline, or for patients with specific cardiac or thyroid conditions where these additives are prohibited [2].

Experimental Workflow for Assessing Repeat Injection Needs

The following diagram illustrates a logical workflow for managing and assessing the need for repeat injections in a clinical trial setting, based on the information available.

Start Administer 0.5% this compound Monitor Monitor Anesthesia Depth (Validate with VAS at 10-min intervals) Start->Monitor DecisionAdequate Is anesthesia depth adequate for procedure? Monitor->DecisionAdequate Proceed Proceed with Surgical or Dental Procedure DecisionAdequate->Proceed Yes DecisionRepeat Consider Repeat Injection (Report as required in 16% of cases) DecisionAdequate->DecisionRepeat No AdministerRepeat Administer Repeat Injection (Ensure total dose is within safe limits) DecisionRepeat->AdministerRepeat Proceed MonitorVitals Monitor Vital Signs (Particularly Pulse Rate) AdministerRepeat->MonitorVitals MonitorVitals->Monitor

References

Centbucridine anesthetic depth optimization for surgical procedures

Author: Smolecule Technical Support Team. Date: February 2026

Centbucridine: Quantitative Data Summary

The table below summarizes the key characteristics of this compound based on comparative clinical studies.

Parameter This compound (0.5%) Comparator: Lignocaine (2% with Adrenaline) Research Context & Notes
Anesthetic Potency 4-5 times greater than 2% Lignocaine [1] [2] Baseline (1x) In dental procedures [2].
Onset of Action ~105 seconds [3] ~100 seconds [3] No statistically significant difference; studied in Inferior Alveolar Nerve Block (IANB) for dental procedures in children [3].
Duration of Action ~92 minutes [3] ~92 minutes [3] No statistically significant difference; studied in IANB for dental procedures in children [3].
Depth of Anesthesia No significant difference from Lignocaine [3] Baseline Assessed at 10, 30, and 60 minutes during dental procedures [3].
Cardiovascular Effect Statistically significant drop in pulse rate at 10 and 30 minutes [3] Increased pulse rate (due to adrenaline) [2] This compound has inherent vasoconstrictive properties, eliminating the need for added adrenaline [1] [2].

Experimental Protocols & Clinical Workflow

For researchers designing experiments with this compound, here is a workflow based on published clinical trials.

Subject Selection Subject Selection Randomized Allocation Randomized Allocation Subject Selection->Randomized Allocation Standardized Administration Standardized Administration Randomized Allocation->Standardized Administration Outcome Measurement Outcome Measurement Standardized Administration->Outcome Measurement Data Analysis Data Analysis Outcome Measurement->Data Analysis

This compound Research Workflow

  • Subject Selection & Randomization

    • Population: The referenced study recruited pediatric patients (ages 12-14) requiring bilateral dental procedures [3].
    • Trial Design: A split-mouth, triple-blind, randomized controlled trial is effective for direct comparison. Each subject serves as their own control, with one side of the mouth assigned to this compound and the other to the comparator drug [3].
  • Standardized Administration

    • Dosage & Concentration: Use 0.5% this compound solution without any vasopressor adjuncts [1] [2] [3].
    • Technique: Administer via Inferior Alveolar Nerve Block (IANB) following a standardized protocol to minimize technique variation [3].
  • Outcome Measurement

    • Primary Efficacy: Measure onset time (from injection completion to subjective numbness/objective loss of sensation), duration of action (from onset until return of sensation), and depth of anesthesia (using a pre-validated scale like Visual Analog Scale during the procedure) [3].
    • Systemic Effects: Monitor cardiovascular parameters (e.g., pulse rate via pulse oximeter) at baseline, 10, and 30 minutes post-injection to identify any significant changes [3].

FAQs for Researchers

  • How does this compound's chemical profile influence its application? this compound is a quinolone derivative, distinct from ester or amide-type local anesthetics. Its key research advantage is inherent vasoconstrictive activity, which provides sufficient duration for procedures without adrenaline. This is particularly valuable for studying anesthesia in patients with cardiovascular conditions where adrenergic agonists are contraindicated [1] [2].

  • Can this compound be used as a direct replacement for lignocaine? Clinical trials suggest that for standard procedures like dental extractions and restorative work, 0.5% this compound provides comparable anesthetic depth and duration to 2% lignocaine with adrenaline. It can be considered a viable alternative, especially in cases of lignocaine hypersensitivity or when vasopressors are contraindicated [4] [3].

  • What are the key safety parameters to monitor during this compound studies? While generally well-tolerated, researchers should diligently monitor cardiovascular parameters, particularly a transient reduction in pulse rate, as observed in clinical settings [3]. Although early animal studies suggested low neurotoxicity potential, standard protocols for managing local anesthetic systemic toxicity (LAST) should always be in place [2].

Troubleshooting Guide

  • Reported Issue: Inconsistent or insufficient anesthesia depth.

    • Verification: First, confirm the concentration of the administered solution is 0.5%. Then, review the injection technique for accuracy, as even minor deviations in needle placement for a nerve block can significantly affect outcomes.
    • Solution: Ensure strict adherence to a standardized administration protocol. The lack of adrenaline means the drug's diffusion is solely dependent on its chemical properties; therefore, precise deposition near the target nerve is crucial for consistent results [1] [3].
  • Reported Issue: Significant change in patient heart rate.

    • Verification: Continuously monitor pulse rate from a pre-injection baseline through at least the first 30 minutes post-injection.
    • Solution: The observed bradycardia is often transient. However, researchers should have protocols ready for managing hemodynamic changes, which may include pausing the procedure and ensuring patient readiness [3].

The available data is primarily from dental surgery contexts. Further research is needed to establish optimization protocols for other surgical procedures.

References

Centbucridine vs lignocaine with adrenaline dental extraction

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Cardiovascular Parameter Comparison

Parameter Centbucridine (0.5%) Lignocaine (2% with Adrenaline) Statistical Significance & Notes

| Onset of Action (seconds) | 105.2 [1] [2] / 162.9 [3] | 99.7 [1] [2] / 176.0 [3] | p=0.647 (NS) in children [1] p=0.121 (NS) in adults [3] | | Duration of Action (minutes) | 91.9 [1] [2] / 151.0 [3] | 91.6 [1] [2] / 111.1 [3] | p=0.931 (NS) in children [1] p=0.00 (Sig) in adults [3] | | Depth of Anesthesia (VAS Score 0) | 82% [3] | 83% [3] | p=0.134 (NS); no significant difference in pain perception [3] | | Effect on Heart Rate | Statistically significant drop at 10 and 30 mins (p<0.001) [1] [2] | Statistically significant increase [4] [5] | this compound promotes cardiovascular stability; Lignocaine+Adrenaline causes adrenergic activation [4] |

Experimental Protocols in Cited Studies

The data in the table above is derived from robust clinical trial methodologies. Here is a summary of the key experimental designs:

  • Study 1 (Children, 2020) [1] [2]: A split-mouth, triple-blind, randomized controlled trial.

    • Participants: 56 children aged 12-14 years requiring bilateral dental procedures.
    • Intervention: Each participant received both 0.5% this compound and 2% Lignocaine with adrenaline on opposite sides in a random order.
    • Assessment: Onset, duration, and depth of anesthesia were measured using a stopwatch and a pre-validated Visual Analog Scale (VAS). Pulse rate was monitored with a pulse oximeter.
  • Study 2 (Adults, 2011) [3]: A double-blind randomized controlled trial.

    • Participants: 198 healthy adults (ASA-I) requiring lower molar extraction.
    • Intervention: Patients randomly received a single cartridge of either 0.5% this compound or 2% Lignocaine with adrenaline (1:200,000) via Inferior Alveolar Nerve Block.
    • Assessment: Onset and duration were measured subjectively and confirmed objectively via pinprick test. Depth of anesthesia was recorded using a VAS (0-5). Blood pressure and pulse were monitored at baseline, 10, 20, 30, and 60 minutes.

The workflow of a typical comparative clinical trial, as used in these studies, can be visualized as follows:

Start Patient Recruitment & Screening (ASA-I) Randomization Random Group Assignment Start->Randomization GroupA Group A: 0.5% this compound Randomization->GroupA GroupB Group B: 2% Lignocaine with Adrenaline Randomization->GroupB Intervention Inferior Alveolar Nerve Block (IANB) GroupA->Intervention GroupB->Intervention Assessment Outcome Assessment Intervention->Assessment Onset • Onset of Anesthesia (Stopwatch) Assessment->Onset Duration • Duration of Action (Stopwatch) Assessment->Duration Depth • Depth of Anesthesia (Visual Analog Scale) Assessment->Depth CVS • Cardiovascular Effects (Heart Rate, Blood Pressure) Assessment->CVS

Key Differentiating Factors for Researchers

Beyond the clinical data, several underlying factors are critical for drug development and application:

  • Chemical and Pharmacological Profile: this compound is a quinoline derivative and belongs to a novel, non-ester, non-amide class of local anesthetics [3] [6]. It is reported to be 4-5 times more potent than Lignocaine and possesses inherent vasoconstrictor and antihistaminic properties, eliminating the need for added adrenaline [7]. Lignocaine, an amide anesthetic, causes vasodilation and requires a vasoconstrictor like adrenaline to prolong its duration and reduce systemic absorption [8].

  • Cardiovascular Safety Profile: This is the most significant differentiating factor. The adrenaline in Lignocaine formulations causes a well-documented increase in heart rate and plasma adrenaline levels [4] [5]. In contrast, this compound demonstrates a stable or slightly reduced heart rate, making it a compelling alternative for patients with cardiovascular comorbidities (e.g., hypertension, ischemic heart disease) or thyroid disorders where adrenergic vasoconstrictors are contraindicated [1] [7] [5].

  • Research and Commercial Status: Despite its invention in India decades ago and proven efficacy in medical fields like ophthalmology, this compound has not been widely adopted in global dental practice [3] [7]. Lignocaine with adrenaline remains the "gold standard" due to its long track record, widespread availability, and extensive clinical data [8].

Conclusion and Research Implications

  • This compound is a superior choice for patients with cardiovascular contraindications to adrenaline. Its unique chemical structure and inherent vasoconstrictor property present a promising area for further research and drug development.
  • Lignocaine with Adrenaline remains the standard of care for healthy patients due to its proven history and effectiveness.

References

Centbucridine ocular anesthesia compared to lignocaine duration

Author: Smolecule Technical Support Team. Date: February 2026

Lidocaine Ocular Anesthesia: Key Experimental Data

Parameter Formulation & Details Reported Data / Findings

| Pharmacokinetics | 3.5% Lidocaine HCl Gel (Rabbits) [1] [2] | • Cmax in Aqueous Humor: 11,046 ± 2,734 ng/mL • Tear Fluid Half-life: ~1.5 hours • Aqueous Humor Half-life: ~1.9 hours | | Onset of Action | 3.5% Lidocaine HCl Gel (Human Clinical Trial) [1] | 86.92% of subjects achieved anesthesia within 5 minutes | | Efficacy & Duration | Sub-Tenon's Block for Cataract Surgery [3] | Provides effective anesthesia for surgical duration; often used with adjuvants | | Common Formulations | • Drops (e.g., 2%, 4%) • Gel (3.5% to 4%) • Injectable solutions (e.g., 1%, 2% for intracameral/regional blocks) [4] | Various forms suit different procedures (topical, intracameral, regional blocks) | | Adjunctive Agents | • Clonidine (1 µg/kg): Reduces intraocular pressure (IOP), enhances analgesia [3]Hyaluronidase: Improves spread of anesthetic, speeds onset [4] | |

Experimental Protocols for Lidocaine

Here are the methodologies for key experiments cited in the table above, which can serve as a reference for designing comparative studies.

  • Protocol 1: Pharmacokinetic Study in Animal Models [2]

    • Objective: To evaluate the ocular tissue distribution and systemic exposure of a lidocaine hydrochloride 3.5% ophthalmic gel.
    • Subjects: Rabbits.
    • Administration: Topical ocular application of the gel.
    • Sample Collection: Ocular tissues (tear fluid, cornea, conjunctiva, aqueous humor) and plasma were collected at predetermined time points post-dose (from 5 minutes up to 8 hours).
    • Analysis Method: Concentrations of lidocaine in all samples were determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Pharmacokinetic parameters like maximum concentration (Cmax) and elimination half-life were calculated from this data.
  • Protocol 2: Randomized Controlled Trial (RCT) for Efficacy [1]

    • Objective: To evaluate the effectiveness and safety of a 3.5% lidocaine hydrochloride gel for ocular surface anesthesia.
    • Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
    • Participants: 220 adult human subjects were randomized to receive either the lidocaine gel or a placebo (sham gel).
    • Intervention: A single application of the assigned gel.
    • Primary Endpoint: The percentage of subjects achieving successful anesthesia by the 5-minute mark post-application.
    • Analysis: The success rates between the two groups were compared using statistical tests (e.g., Chi-square).
  • Protocol 3: Assessing Adjuvant Effects [3]

    • Objective: To assess the effect of adding clonidine to lidocaine for sub-Tenon's anesthesia on intraocular pressure (IOP) and ocular hemodynamics.
    • Design: Prospective, randomized, double-blind clinical study.
    • Participants: 40 patients undergoing cataract surgery.
    • Intervention: Patients were randomized into two groups: one receiving lidocaine with saline (LS group) and the other receiving lidocaine with clonidine (LC group, 1 µg/kg).
    • Measurements: IOP and Ocular Pulse Amplitude (OPA) were measured before anesthesia and at 1, 5, and 10 minutes after the injection.
    • Analysis: A mixed linear model was used to compare the effects between groups and over time.

Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of lidocaine and adrenergic agonists like clonidine in ocular anesthesia, based on the information from the search results.

G Stimulus Noxious Stimulus Nerve Nerve Signal Generation/Transmission Stimulus->Nerve Perception Pain Perception Nerve->Perception Lidocaine Lidocaine Na_Channel Voltage-Gated Sodium Channels Lidocaine->Na_Channel Binds To Block Blocks Signal Transmission Na_Channel->Block Inhibits Block->Nerve Prevents Clonidine Clonidine (Adjuvant) Alpha2 α₂-Adrenergic Receptors Clonidine->Alpha2 Agonist IOP Reduces Intraocular Pressure (IOP) Alpha2->IOP

References

Centbucridine articaine lignocaine comparative potency study

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Local Anesthetics

The table below summarizes the core pharmacological and clinical data for Lignocaine, Articaine, and Centbucridine, compiled from recent comparative studies.

Feature Lignocaine (Gold Standard) Articaine This compound
Chemical Class Amide [1] Amide with additional ester ring [1] [2] Non-ester, non-amide (Quinolone derivative) [3] [4]
Common Clinical Concentration 2% with vasoconstrictor [1] [5] 4% with vasoconstrictor [1] [2] 0.5% [3] [6]
Relative Potency Baseline 1.5 times more potent than Lignocaine [7] [8] 4-5 times more potent than 2% Lignocaine [7] [3]
Onset of Action Reference time Faster onset than Lignocaine for infiltration [1] [2]; comparable for IANB [6] [9] Comparable to Lignocaine [6]
Duration of Action ~169 mins (infiltration) [1] ~217 mins (infiltration) [1]; longer than Lignocaine Comparable [6] to longer than Lignocaine [3]
Key Distinctive Properties Well-established safety profile [8] Superior tissue diffusion [1]; metabolized in plasma & liver [1] [2] Intrinsic vasoconstrictive activity [7] [4]; no added adrenaline needed [3]
Reported Adverse Effects Well-documented standard effects Methemoglobinemia, transient paresthesia (rare) [7] [2] Minor burning sensation (topical use) [10]

Detailed Experimental Data and Protocols

For a deeper analysis, here are the methodologies and key findings from pivotal clinical studies comparing these anesthetics.

Articaine vs. Lignocaine

A 2023 split-mouth comparative study assessed 4% articaine with 1:100,000 adrenaline versus 2% lignocaine with 1:80,000 adrenaline in patients undergoing bilateral orthodontic maxillary premolar extractions [1].

  • Experimental Protocol:
    • Design: Prospective, split-mouth, double-blind study.
    • Participants: 50 patients under 30 years requiring bilateral extractions.
    • Intervention: One side received articaine; the contralateral side received lignocaine. No palatal infiltration was used in the articaine group.
    • Outcome Measures:
      • Duration of action: Time from pulpal anesthesia onset to sensation return.
      • Pain control: Measured using a 5-point Visual Analog Scale (VAS) during extraction.
  • Key Results:
    • Duration: Articaine provided a significantly longer mean anesthetic duration (217.47 minutes) compared to lignocaine (169.00 minutes), p=0.001.
    • Pain Control: The articaine group reported superior pain control with a lower mean VAS score (1.07) versus the lignocaine group (1.53), p=0.001 [1].
This compound vs. Lignocaine

A 2020 randomized controlled trial compared 0.5% this compound to 2% lignocaine with adrenaline for dental procedures in children aged 12-14 years [6].

  • Experimental Protocol:
    • Design: Split-mouth, triple-blind randomized controlled trial.
    • Participants: 56 children requiring bilateral inferior alveolar nerve block (IANB).
    • Intervention: One quadrant received 0.5% this compound; the other received 2% lignocaine with adrenaline.
    • Outcome Measures: Onset of action, duration, and depth of anesthesia, plus effect on pulse rate.
  • Key Results:
    • Efficacy: No significant difference was found in the mean onset of action (this compound: 105.18s, Lignocaine: 99.73s), duration of action (this compound: 91.93min, Lignocaine: 91.61min), or depth of anesthesia [6].
    • Cardiovascular Effect: this compound showed a statistically significant drop in pulse rate at 10 and 30 minutes post-injection, which was not seen with lignocaine [6].

Key Considerations for Research and Development

  • Articaine's Superior Diffusion: Its unique thiophene ring and high lipid solubility contribute to excellent bone and tissue penetration [1] [2]. This property is crucial for formulations targeting deep tissue anesthesia with lower volumes.
  • This compound's Unique Profile: As a quinolone derivative with intrinsic vasoconstricting properties, it is a compelling candidate for patients where adrenaline is contraindicated [7] [4]. Its high potency at a low concentration (0.5%) may also reduce the total drug load [3].
  • Safety and Neurotoxicity: While generally safe, articaine has been associated with a slightly higher incidence of transient paresthesia, particularly of the lingual nerve, suggesting a need for further neurotoxicity studies [7] [8].

Visualizing the Structural Basis for Differentiation

The distinct pharmacological profiles of these anesthetics stem from their core chemical structures. The diagram below illustrates the key structural differences that influence properties like lipid solubility, metabolism, and protein binding.

G Chemical Structure Chemical Structure Lignocaine Lignocaine Chemical Structure->Lignocaine  Amide group Articaine Articaine Chemical Structure->Articaine  Thiophene ring  Ester group This compound This compound Chemical Structure->this compound  Quinolone core Properties Properties Lignocaine->Properties  Standard lipid solubility  Hepatic metabolism Articaine->Properties  High lipid solubility  Plasma & hepatic metabolism This compound->Properties  High potency  Intrinsic vasoconstriction

References

Comparison of Anesthetic Profile: Centbucridine vs. Lidocaine

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes quantitative data from clinical trials, primarily in dental and ophthalmic procedures.

Parameter Centbucridine (0.5%) Lignocaine (2% with Adrenaline) Context & Notes
Onset of Action 105.2 sec [1], 162.9 sec [2] 99.7 sec [1], 176.0 sec [2] Dental IANB. Differences not statistically significant in controlled trials [1].
Duration of Action 91.9 min [1], 151.0 min [2] 91.6 min [1], 111.1 min [2] Dental IANB. One study in adults showed a significantly longer duration for this compound [2].
Depth of Anesthesia No significant difference [1] [2] No significant difference [1] [2] Assessed by Visual Analog Scale (VAS) during dental procedures.
Cardiovascular Effects Statistically significant drop in pulse rate at 10 & 30 min [1]. Better cardiovascular stability [3]. Increased heart rate due to adrenaline [3]. This compound has inherent vasoconstrictive properties, unlike Lidocaine which requires added adrenaline [2] [4].

Detailed Experimental Data and Methodologies

For researchers, the specifics of the experimental protocols are crucial for evaluating the data.

Dental Nerve Block Anesthesia
  • Study Design: A split-mouth, triple-blind, randomized controlled trial [1]. This robust design involved 56 children (aged 12-14) requiring bilateral dental procedures, with each side randomly assigned to a different anesthetic.
  • Intervention: Administration of 0.5% this compound versus 2% Lignocaine with adrenaline (1:200,000) via Inferior Alveolar Nerve Block (IANB) using a standardized protocol [1].
  • Primary Outcomes Measured:
    • Onset: Time from injection to subjective numbness and objective loss of sensation to pinprick [1] [2].
    • Duration: Time from onset until the patient reported a return of normal sensation, confirmed by pinprick test [1] [2].
    • Depth: Patient-reported pain during the procedure using a pre-validated Visual Analog Scale (VAS) [1] [2].
    • Cardiovascular Effect: Perioperative pulse rate monitored with a pulse oximeter [1].

Another similar RCT in 198 adults confirmed these findings, also using IANB for molar extractions and the same assessment methods [2].

Topical Ophthalmic Anesthesia
  • Study Design: A randomized, double-masked clinical trial on 60 healthy volunteers [5].
  • Intervention: Single-drop instillation of 0.5% this compound, 1% this compound, or 4% Lignocaine in one eye [5].
  • Key Findings:
    • Onset: 4% Lignocaine had the quickest onset, significantly faster than both this compound concentrations.
    • Duration & Depth: 1% this compound exhibited the longest period of peak activity and total duration of anesthesia, as well as the greatest depth of analgesia [5].

Pharmacological Mechanism of Action

The following diagram illustrates the core mechanism shared by both this compound and Lidocaine, which involves blocking voltage-gated sodium channels in nerve cells.

G Stimulus Electrical Stimulus RestingState Resting State (Closed/Ready) Stimulus->RestingState  Depolarization ActivatedState Activated State (Open) RestingState->ActivatedState  Channel Opens InactivatedState Inactivated State (Closed/Refractory) ActivatedState->InactivatedState  Inactivation Gate Closes Blockade Sodium Influx Blocked ActivatedState->Blockade  Prevents Na+ Entry InactivatedState->RestingState  Deactivated  (Repolarization) InactivatedState->Blockade  Prevents Na+ Entry LA Local Anesthetic (LA) Binding LA->ActivatedState  Binds to  Inner Pore LA->InactivatedState  Stabilizes NoAP No Action Potential Propagated Blockade->NoAP

This mechanism disrupts the influx of sodium ions (Na+), which is essential for nerve depolarization and the propagation of action potentials, thereby producing a reversible loss of sensation [6].

Key Insights for Drug Development

  • Chemical Profile: this compound is a significant outlier as a non-ester, non-amide local anesthetic. It is a quinoline derivative, which distinguishes it from all other classic agents [2] [6].
  • Inherent Vasoconstriction: A key potential advantage of this compound is its inherent vasoconstrictive property [2] [4]. This eliminates the need to combine it with adrenaline, making it a candidate for patients in whom vasoconstrictors are contraindicated (e.g., those with cardiovascular issues or thyroid dysfunction) [2] [3].
  • Safety Profile: Existing clinical studies report that this compound is well-tolerated, with no significant side effects or allergic reactions observed during trials [2].

References

Comparative Analysis of Centbucridine vs. Lignocaine with Adrenaline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from the identified Randomized Controlled Trials (RCTs).

Parameter 0.5% Centbucridine 2% Lignocaine with Adrenaline (1:200,000) Statistical Significance & Notes
Onset of Anesthesia (seconds) [1] 162.92 ± 64.4 176.03 ± 58.2 Not Significant (P = 0.121) [1]
Duration of Anesthesia (minutes) [1] 151.01 ± 44.4 111.07 ± 24.9 Significant (P = 0.00) this compound provides a longer duration [1].
Depth of Anesthesia (VAS Score 0) [1] 82% of patients 83% of patients Not Significant; VAS 0 = no pain felt during procedure [1].
Cardiovascular (CVS) Effects No significant effects on blood pressure or heart rate [2] [1]. Contains adrenaline, which is known for potential cardiovascular effects [2] [1]. This compound demonstrates superior CVS stability, a key differentiator [2].
Vasoconstrictor Requirement Inherent vasoconstrictor property; does not require adrenaline [2]. Requires adrenaline as an additive to counteract its vasodilative effect and prolong action [2] [1]. This compound's inherent property is advantageous when adrenaline is contraindicated [2] [1].
Reported Side Effects None reported in the studies [1]. None reported in the studies [1]. Both agents were well-tolerated in the studied cohorts [1].

Detailed Experimental Protocols

For reproducibility and critical appraisal, here is a detailed overview of the methodologies used in the key study.

1. Primary RCT Protocol (Government Dental College, India) [1]

  • Objective: To compare the efficacy of 0.5% this compound HCl with 2% Lignocaine HCl with Adrenaline (1:200,000) in dental extractions.
  • Study Design: Double-blind, randomized controlled trial.
  • Participants: 198 healthy adults (ASA-I) requiring extraction of lower molars.
  • Intervention: Patients were randomly allocated to receive a single cartridge of either 0.5% this compound (Group I, n=100) or 2% Lignocaine with adrenaline (Group II, n=98) via standard inferior alveolar nerve block.
  • Assessment Criteria:
    • Onset of Anesthesia: Measured in seconds by a pinprick test on the attached gingiva and patient-reported numbness [1].
    • Duration of Anesthesia: Time from onset until patient reported normal sensation, confirmed via pinprick test [1].
    • Depth of Anesthesia: Subjectively scored by patients using a Visual Analogue Scale (VAS) from 0 (no pain) to 5 (excruciating pain) [1].
    • Cardiovascular Parameters: Blood pressure and pulse rate were recorded pre-operatively and at 10, 20, 30, and 60-minute intervals post-injection [1].
    • Side Effects: Monitored for any allergic reactions (itching, redness, swelling) [1].

Mechanisms of Action and Signaling Pathways

The fundamental difference between these anesthetics lies in their chemistry and mechanism of action, which explains this compound's unique properties.

  • Lignocaine: A prototypical amino-amide local anesthetic. It works by blocking voltage-gated sodium channels, inhibiting nerve impulse propagation. Its key limitation is a vasodilatory effect, necessitating the addition of a vasoconstrictor like adrenaline to prolong its action at the site [1] [3].
  • Adrenaline (Epinephrine) Signaling: When co-administered with Lignocaine, adrenaline acts on alpha-2 adrenergic receptors on vascular smooth muscle. This coupling with Gi-proteins inhibits adenylate cyclase, reducing intracellular cAMP levels and causing potent vasoconstriction [4].
  • This compound: A quinoline derivative (non-ester, non-amide). Its most significant pharmacological advantage is an inherent vasoconstrictor property [2]. While its exact molecular signaling pathway is not fully detailed in the provided results, this intrinsic activity eliminates the need for an exogenous vasoconstrictor.

The diagram below visualizes the distinct pathways through which Lignocaine with adrenaline and this compound achieve their combined anesthetic and vasoconstrictive effects.

G cluster_lido Lignocaine + Adrenaline Pathway cluster_cent This compound Pathway A Lignocaine Injection B Vasodilation A->B End Sodium Channel Blockade & Anesthetic Effect A->End C Rapid Systemic Absorption B->C D Adrenaline Co-injection E Binds Alpha-2 Adrenergic Receptor D->E F Inhibits Adenylate Cyclase (Gi-protein) E->F G Reduced cAMP Production F->G H Smooth Muscle Contraction (Vasoconstriction) G->H I Prolonged Anesthetic Duration H->I Counteracts J This compound Injection K Inherent Vasoconstrictor Property J->K J->End L Prolonged Anesthetic Duration K->L Start Nerve Block for Dental Procedure Start->A Start->J

Key Conclusions for Research and Development

  • This compound's Profile: The data positions this compound as a viable local anesthetic with a longer duration of action and superior cardiovascular stability compared to the gold standard, Lignocaine with adrenaline [2] [1].
  • Strategic Advantage: Its inherent vasoconstrictor property is its most significant feature, making it an ideal candidate for patients with systemic conditions (e.g., cardiovascular disease) where adrenaline is contraindicated [2] [1].
  • Research Implications: For drug development, this compound's unique quinoline structure presents an alternative chemical scaffold for developing new local anesthetics without relying on vasoconstrictor additives.

References

Comparison of Anesthetic Profiles: Centbucridine vs. Lignocaine

Author: Smolecule Technical Support Team. Date: February 2026

Parameter 0.5% Centbucridine 2% Lignocaine (with Adrenaline) Statistical Significance (p-value) Study Details

| Onset of Action (Seconds) | 105.2 - 162.9 s | 99.7 - 176.0 s | p = 0.647 (NSD) [1] p = 0.121 (NSD) [2] | Measured from administration to subjective numbness/objective loss of sensation [1] [2]. | | Duration of Action (Minutes) | 91.9 - 151.0 min | 91.6 - 111.1 min | p = 0.931 (NSD) [1] p = 0.00 (Significant) [2] | Time from onset to return of normal sensation [1] [2]. | | Depth of Anesthesia (VAS Score 0) | 82% - 100% of patients [2] [3] | 83% of patients [2] | p = 0.134 (NSD) [2] | Proportion of patients reporting no pain (VAS=0) during procedure [2]. | | Cardiovascular Effect (Pulse Rate) | Statistically significant drop at 10 and 30 min [1] | Not reported | p < 0.001 [1] | Suggests this compound may promote cardiovascular stability [1] [3]. |

Detailed Experimental Protocols

The data in the summary table is derived from rigorous clinical trial designs. Here are the methodologies for the key studies cited:

  • Study 1: Randomized Controlled Trial in Children (2020) [1]

    • Design: Split-mouth, triple-blind, randomized controlled trial.
    • Participants: 56 children aged 12-14 years requiring bilateral dental procedures.
    • Intervention: Each participant received both 0.5% this compound and 2% Lignocaine with adrenaline on contralateral quadrants in random order via Inferior Alveolar Nerve Block (IANB).
    • Outcome Measurement:
      • Onset & Duration: Measured using a stopwatch and assessed with a pre-validated Visual Analog Scale (VAS).
      • Pulse Rate: Monitored with a pulse oximeter.
  • Study 2: Randomized Controlled Trial in Adults (2011) [2]

    • Design: Double-blind, randomized controlled trial.
    • Participants: 198 healthy adults (ASA-I) requiring lower molar extraction.
    • Intervention: Participants randomly received a single cartridge of either 0.5% this compound or 2% Lignocaine with adrenaline (1:200,000) via IANB.
    • Outcome Measurement:
      • Onset & Duration: Measured by a nurse using a stopwatch, confirmed by subjective patient report and objective pinprick test.
      • Depth of Anesthesia: Patient-reported using a VAS (0-5) during extraction.

The workflow of a typical split-mouth trial, as used in the 2020 study, can be visualized as follows:

Split-Mouth Trial Workflow Start Patient Recruitment (Participants requiring bilateral procedures) Randomization Random Allocation of Anesthetics to Left/Right Quadrants Start->Randomization GroupA Intervention A (0.5% this compound) Randomization->GroupA GroupB Intervention B (2% Lignocaine) Randomization->GroupB Assessment Outcome Assessment (Onset, Duration, Depth, Vitals) GroupA->Assessment GroupB->Assessment Comparison Intra-individual Data Comparison and Analysis Assessment->Comparison

Key Comparative Insights for Drug Development

For researchers, the data suggests several critical points for further exploration:

  • Mechanism of Action: Lignocaine is a well-established amide-type local anesthetic that works by blocking voltage-gated sodium channels, inhibiting nerve impulse initiation and conduction [4] [5]. This compound is a quinoline derivative and is described as a non-ester, non-amide local anesthetic [2]. Preclinical data indicates it also acts on sodium channels but has an inherent vasoconstrictor property, which may explain its longer duration without requiring adrenaline [2] [6].
  • Clinical Profile: this compound's key advantage is its longer duration of anesthesia and ability to provide profound anesthesia without adrenaline [2] [3] [6]. This makes it a compelling candidate for patients with contraindications to vasoconstrictors (e.g., cardiovascular disease, hyperthyroidism).
  • Safety: Clinical trials report that this compound is well-tolerated, with no significant adverse effects or allergic reactions observed [2]. Its significant effect on reducing pulse rate warrants further investigation into its systemic cardiovascular profile [1].

References

Centbucridine clinical trials meta-analysis efficacy safety

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

Parameter 0.5% Centbucridine 2% Lignocaine with Adrenaline Statistical Significance & Notes
Onset of Action (seconds) 162.92 ± 64.4 [1] 176.03 ± 58.2 [1] Not statistically significant (P=0.121) [1]
Duration of Anesthesia (minutes) 151.01 ± 44.4 [1] 111.07 ± 24.9 [1] Significantly longer for this compound (P=0.00) [1]
Depth of Anesthesia (VAS Score 0) 82% of patients [1] 83% of patients [1] Not statistically significant; VAS 0 = "no pain" [1]
Cardiovascular Stability No adverse effects on BP or heart rate [2] [3] Significant BP changes more frequently observed [3] This compound provides better hemodynamic stability [2] [3]
Genotoxicity (Pre-clinical) Not genotoxic in mouse models [4] Not Applicable Evaluated via chromosome aberrations, sister chromatid exchange [4]
Reported Side Effects Minimal (e.g., mild, transient burning in ophthalmology) [5] Known potential for cardiovascular toxicity [1] This compound generally well-tolerated with no major adverse events reported in trials [1] [5]

Detailed Experimental Protocols

The data in the summary table is primarily derived from rigorous clinical trial designs. Here are the methodologies for the key experiments cited:

  • Dental Extraction RCT (2011) [1]

    • Objective: To compare the efficacy and cardiovascular stability of 0.5% this compound HCl versus 2% Lignocaine HCl with adrenaline (1:200,000).
    • Design: Double-blind, randomized controlled trial.
    • Participants: 198 healthy adults (ASA-I) requiring lower molar extraction.
    • Intervention: Single inferior alveolar nerve block administered with one cartridge of either 0.5% this compound (n=100) or 2% Lignocaine with adrenaline (n=98).
    • Measurements:
      • Onset: Measured in seconds via pinprick test and patient-reported numbness.
      • Duration: Time from onset until patient-reported return of normal sensation.
      • Depth: Patient-reported pain during procedure using a Visual Analogue Scale (VAS: 0-5).
      • Cardiovascular Parameters: Blood pressure and pulse rate recorded pre-operatively and at 10, 20, 30, and 60-minute intervals post-injection.
  • Ophthalmic Topical Anesthesia RCT (2003) [5]

    • Objective: To compare the efficacy of single-drop instillation of this compound and lignocaine for surface eye anesthesia.
    • Design: Randomized, double-masked clinical trial.
    • Participants: 60 healthy volunteers.
    • Intervention: One eye received a single drop of either 0.5% this compound, 1% this compound, or 4% lignocaine.
    • Measurements: Onset, peak activity period, total duration of anesthesia, and depth of analgesia were assessed both objectively and subjectively.

The workflow of a typical this compound clinical trial, as described in these studies, can be visualized as follows:

G Start Patient Recruitment & Screening (ASA-I) Randomization Randomized Group Allocation Start->Randomization Group1 Group I: 0.5% this compound Randomization->Group1 Group2 Group II: 2% Lignocaine with Adrenaline Randomization->Group2 Intervention Administration of Local Anesthetic (Inferior Alveolar Nerve Block) Group1->Intervention Group2->Intervention DataCollection Outcome Assessment Intervention->DataCollection Param1 Onset of Action (Pinprick Test) DataCollection->Param1 Param2 Duration of Anesthesia DataCollection->Param2 Param3 Depth of Anesthesia (Visual Analogue Scale) DataCollection->Param3 Param4 Cardiovascular Parameters (BP, Pulse) DataCollection->Param4 Analysis Statistical Analysis & Data Comparison Param1->Analysis Param2->Analysis Param3->Analysis Param4->Analysis

Key Conclusions for Researchers

  • This compound as a Viable Alternative: Evidence supports that 0.5% this compound is an effective local anesthetic for procedures like dental extractions and ophthalmic surgery, with an efficacy profile similar to 2% lignocaine [1] [2] [5]. Its longer duration of action is a distinct clinical advantage [1].
  • Safety Profile and Indications: A key benefit of this compound is its inherent vasoconstrictor property, which eliminates the need for adrenaline [1] [2]. This makes it a confident choice for patients with contraindications to vasoconstrictors, such as those with cardiovascular conditions, and it demonstrates better cardiovascular stability in clinical monitoring [1] [3].
  • Limitations of Available Data: While existing results are promising, it is important to note that the most recent identified clinical trial was published in 2011, and several foundational studies were conducted in the 1980s and 1990s [1] [4] [3]. A true, comprehensive meta-analysis would require more contemporary and extensive clinical data to further solidify these findings and explore its application in a wider range of surgical procedures.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

290.155

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9984N9R4G

Wikipedia

Centbucridine
Bucricaine hydrochloride

Dates

Last modified: 02-18-2024
1: Mansuri S, Bhayat A, Omar E, Jarab F, Ahmed MS. A randomized controlled trail comparing the efficacy of 0.5% centbucridine to 2% lignocaine as local anesthetics in dental extractions. Int J Dent. 2011;2011:795047. doi: 10.1155/2011/795047. Epub 2011 Nov 22. PubMed PMID: 22145002; PubMed Central PMCID: PMC3227438.
2: Dugal A, Khanna R, Patankar A. A comparative study between 0.5% centbucridine HCl and 2% lignocaine HCl with adrenaline (1:2,00,000). J Maxillofac Oral Surg. 2009 Sep;8(3):221-3. doi: 10.1007/s12663-009-0054-3. Epub 2009 Nov 21. PubMed PMID: 23139512; PubMed Central PMCID: PMC3454236.
3: Ghose S, Biswas NR, Das GK, Sethi A, Verma B, Jhingan S, Pandey RM. A prospective randomized double masked controlled clinical trial to determine the efficacy of multiple drop centbucridine as an ocular surface anaesthetic. Indian J Physiol Pharmacol. 2004 Oct;48(4):466-70. PubMed PMID: 15907056.
4: Biswas NR, Verma B, Ghose S, Das GK, Beri S, Pandey RM. Centbucridine, a newer topical anaesthetic compared with lignocaine: a randomized double masked single drop instillation clinical trial. Indian J Physiol Pharmacol. 2003 Jan;47(1):67-74. PubMed PMID: 12708126.
5: Beri S, Biswas NR, Shende DR, Das GK, Pandey RM, Ghose S. Injectable centbucridine and lidocaine hydrochloride for intraocular surgery. Ophthalmic Surg Lasers. 1997 Dec;28(12):1027-9. PubMed PMID: 9427994.
6: Giri AK, Khan KA, Srivastava SK, Srivastava RC, Sethi N. Evaluation of the genotoxicity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (centbucridine): a new local anaesthetic. Cytobios. 1992;72(290-291):159-66. PubMed PMID: 1298580.
7: Dikshit M, Srimal RC. Effect of centbucridine & lignocaine on biochemical changes in isoproterenol induced ischemia in rats. Indian J Med Res. 1991 Aug;94:307-11. PubMed PMID: 1959964.
8: Baveja SK, Singh S. Thin-layer chromatographic examination of the degradation of centbucridine in aqueous solutions. J Chromatogr. 1987 Jun 19;396:337-44. PubMed PMID: 3624379.
9: Gupta PP, Asthana OP, Dhawan BN, Goel R, Shukla KN. Clinical evaluation of centbucridine in ophthalmic surgery. Indian J Med Res. 1985 Feb;81:230-3. PubMed PMID: 4007970.
10: Dasgupta D, Tendulkar BA, Paul T, Satoskar RS. Comparative study of centbucridine and lignocaine for subarachnoid block. J Postgrad Med. 1984 Oct;30(4):207-9. PubMed PMID: 6396404.
11: Suri YV, Patnaik GK, Nayak BC, Gupta PP, Singh D, Dhawan BN. Evaluation of centbucridine for intravenous regional anaesthesia. Indian J Med Res. 1983 May;77:722-7. PubMed PMID: 6618544.
12: Dasgupta D, Garasia M, Gupta KC, Satoskar RS. Randomised double-blind study of centbucridine and lignocaine for subarachnoid block. Indian J Med Res. 1983 Apr;77:512-6. PubMed PMID: 6874041.
13: Samsi AB, Bhalerao RA, Shah SC, Mody BB, Paul T, Satoskar RS. Evaluation of centbucridine as a local anesthetic. Anesth Analg. 1983 Jan;62(1):109-11. PubMed PMID: 6849502.
14: Vacharajani GN, Parikh N, Paul T, Satoskar RS. A comparative study of centbucridine and lidocaine in dental extraction. Int J Clin Pharmacol Res. 1983;3(4):251-5. PubMed PMID: 6678822.
15: Suri YV, Singhal AP, Phadke VK, Rajauria SS, Singh D, Gupta PP, Dhawan BN. Double blind study on centbucridine for subarachnoid and extradural anaesthesia. Indian J Med Res. 1982 Dec;76:875-81. PubMed PMID: 6762988.
16: Gupta PP, Tangri AN, Saxena RC, Dhawan BN. Clinical pharmacology studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):344-6. PubMed PMID: 7183539.
17: Gupta PP, Nityanand S, Shipstone AC, Dhawan BN. Experimental evaluation of potential neurotoxicity of 4-N-butylamino 1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):339-43. PubMed PMID: 7183538.
18: Sethi N, Mukherjee SK. Teratogenic studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):337-8. PubMed PMID: 7183537.
19: Nityanand S, Sethi N, Srivastava GN, Roy AK, Mukherjee SK. Chronic toxicity studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):334-6. PubMed PMID: 7183536.
20: Patnaik GK, Dhawan BN. Pharmacological study of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):330-3. PubMed PMID: 7183535.

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